molecular formula C23H23N5O3 B15602833 BRD5075

BRD5075

Numéro de catalogue: B15602833
Poids moléculaire: 417.5 g/mol
Clé InChI: JSUURKGPXCPNFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BRD5075 is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H23N5O3

Poids moléculaire

417.5 g/mol

Nom IUPAC

N-(5-methyl-2-pyridinyl)-7-oxo-5-[4-(propan-2-yloxymethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14(2)31-13-16-5-7-17(8-6-16)19-10-21(29)28-22(26-19)18(12-25-28)23(30)27-20-9-4-15(3)11-24-20/h4-12,14,25H,13H2,1-3H3,(H,24,27,30)

Clé InChI

JSUURKGPXCPNFA-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

BRD5075 mechanism of action in immune cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of BRD5075 in Immune Cells

Introduction

This compound is a small-molecule probe identified as a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor expressed in various immune cells that plays a crucial role in regulating tissue homeostasis, particularly in response to the decreased extracellular pH often associated with inflammation and tumorigenesis.[1] Genome-wide association studies (GWAS) have implicated GPR65 in several autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD) and multiple sclerosis.[1][2] this compound offers a valuable tool to investigate the therapeutic potential of modulating GPR65 signaling to rebalance (B12800153) inflammatory responses.[1] This document provides a detailed overview of the mechanism of action of this compound in immune cells, supported by available data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: GPR65 Activation

The primary mechanism of action for this compound is the potentiation of the GPR65 receptor. As a positive allosteric modulator, this compound enhances the receptor's response to its endogenous ligand, which is thought to be protons (H+), leading to an amplified downstream signal.

The activation of GPR65 by this compound initiates a canonical G-protein signaling cascade. This process involves the recruitment of G proteins, which in turn leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling.[1][2] This GPR65-dependent cAMP production is a key measurable output of this compound activity.[1][2] The ultimate effect of this signaling cascade is the modulation of gene expression, notably the downregulation of several pro-inflammatory cytokines.[2]

GPR65_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR65 GPR65 Receptor G_Protein G Protein GPR65->G_Protein recruitment AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP Production AC->cAMP catalyzes This compound This compound (PAM) This compound->GPR65 potentiates Protons Protons (H+) (Low pH) Protons->GPR65 activates ATP ATP ATP->AC Gene_Expression Modulation of Gene Expression cAMP->Gene_Expression leads to Cytokines ↓ Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines

Figure 1: this compound-mediated GPR65 signaling pathway.

Effects on Immune Cells

This compound has been shown to directly impact the function of immune cells, primarily through the alteration of cytokine and chemokine expression programs.

Dendritic Cells

In dendritic cells, treatment with this compound is sufficient to modulate the expression of pro-inflammatory cytokines and chemokines.[1] By potentiating GPR65, this compound can rebalance inflammatory responses, suggesting a mechanism to counteract the effects of loss-of-function GPR65 variants, such as the I231L IBD risk variant, which is known to increase pro-inflammatory cytokine production.[1]

General Immunomodulatory Effects

While specific studies on macrophages and T-cells are not detailed in the provided context, the downstream effects of this compound point towards a broader immunomodulatory role. The compound leads to a decrease in the gene expression of key pro-inflammatory cytokines including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor (TNF), as well as other chemokines.[2] These cytokines are central mediators of inflammation and are produced by a variety of immune cells, including macrophages and T-cells.[3][4] Therefore, it is plausible that this compound's mechanism extends to these cell types by suppressing their inflammatory functions.

Quantitative Data

The following tables summarize the available quantitative and qualitative data regarding this compound's properties and its effects on immune signaling.

Table 1: Physicochemical and In Vitro Properties of this compound

Parameter Value Cell Line Notes Source
Lipophilicity (logD) 3.57 N/A Measured for the chemical probe. [1]

| cAMP Response | High | HeLa cells (expressing mGPR65) | Demonstrated a strong cAMP response against mouse GPR65. |[1] |

Table 2: Effects of this compound on Gene Expression

Target Gene Effect Immune Cell Type Notes Source
IL-1 Decreased Expression General A key pro-inflammatory cytokine. [2]
IL-2 Decreased Expression General Crucial for T-cell proliferation. [2]
TNF Decreased Expression General A central alarm cytokine in inflammation. [2]

| Chemokines | Decreased Expression | Dendritic Cells | Modulates chemokine programs. |[1] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing findings. Below are methodologies relevant to the study of this compound.

Compound Formulation and Solubility

Proper dissolution of this compound is critical for in vitro and in vivo experiments.

  • Protocol 1 (Aqueous-based):

    • Prepare a stock solution in DMSO.

    • Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For example, to make 1 mL of working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL Saline to reach the final volume.

    • This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.99 mM).[2]

  • Protocol 2 (Oil-based):

    • Prepare a stock solution in DMSO.

    • Add solvents sequentially: 10% DMSO and 90% Corn Oil.

    • This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.99 mM).[2]

  • Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Key Assays for Mechanism of Action
  • G Protein Recruitment Assay: To confirm direct interaction of this compound with the GPR65 receptor, a G protein recruitment assay can be performed. This experiment measures the initial step in the signal transduction pathway, upstream of cAMP production, providing evidence that the compound engages the receptor directly.[1]

  • cAMP Production Assay: This is a functional assay to quantify the downstream effects of GPR65 activation. Immune cells (e.g., dendritic cells or a cell line overexpressing GPR65) are treated with varying concentrations of this compound. Intracellular cAMP levels are then measured, typically using ELISA-based or fluorescence-based detection kits. This assay confirms that this compound is a functional activator of the GPR65 pathway.[1][2]

  • Cytokine Expression Analysis (qPCR or ELISA): To determine the effect of this compound on immune cell function, primary immune cells (like bone marrow-derived dendritic cells) are cultured and treated with the compound. After an incubation period, RNA can be extracted for quantitative PCR (qPCR) to measure the gene expression levels of cytokines (e.g., IL-1, TNF). Alternatively, the cell culture supernatant can be collected to measure secreted cytokine protein levels via ELISA.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Primary Immune Cells (e.g., Dendritic Cells) Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Treat_Cells Treat cells with This compound (various concentrations) Culture_Cells->Treat_Cells Incubate Incubate for specified time Treat_Cells->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest ELISA Measure secreted cytokine proteins (ELISA) Harvest->ELISA qPCR Measure cytokine mRNA levels (RT-qPCR) Harvest->qPCR

Figure 2: Experimental workflow for cytokine analysis.

Therapeutic Hypothesis

The development of this compound was driven by the hypothesis that potentiating GPR65 signaling at the sub-physiological pH found in inflamed tissues could decrease inflammatory responses.[1] This is particularly relevant for individuals with loss-of-function genetic variants of GPR65, which are associated with an increased risk for inflammatory diseases like IBD.[1] By acting as a PAM, this compound can compensate for the reduced receptor function, thereby restoring the balance of cytokine and chemokine signaling and mitigating the pro-inflammatory state.

Therapeutic_Hypothesis cluster_problem Pathological State cluster_solution Therapeutic Intervention Risk_Variant GPR65 Loss-of-Function Variant (e.g., I231L) Impaired_Signaling Impaired GPR65 Signaling Risk_Variant->Impaired_Signaling Low_pH Inflammation Site (Low Extracellular pH) Low_pH->Impaired_Signaling insufficient activation Pro_Inflammatory ↑ Pro-inflammatory Cytokine Production Impaired_Signaling->Pro_Inflammatory Potentiation Potentiation of GPR65 Impaired_Signaling->Potentiation targets Rebalance Rebalanced Inflammatory Response Pro_Inflammatory->Rebalance corrects This compound This compound (PAM) This compound->Potentiation Restored_Signaling Restored cAMP Signaling Potentiation->Restored_Signaling Restored_Signaling->Rebalance

Figure 3: Logic diagram of this compound's therapeutic rationale.

Conclusion and Future Directions

This compound is a valuable chemical probe that acts as a positive allosteric modulator of the immune receptor GPR65. Its mechanism of action involves enhancing GPR65-dependent cAMP production, which in turn modulates immune signaling by decreasing the expression of pro-inflammatory cytokines and chemokines in cells such as dendritic cells.[1][2] This activity establishes a proof-of-concept that targeting GPR65 with small-molecule PAMs is a viable strategy for rebalancing inflammatory responses, particularly in the context of autoimmune diseases linked to GPR65 dysfunction.[1]

Future research should focus on elucidating the precise effects of this compound on a wider range of immune cells, including different subsets of T-cells and macrophages. Quantitative proteomic and transcriptomic studies would provide a more comprehensive understanding of the signaling networks modulated by GPR65 activation. Furthermore, in vivo studies in animal models of inflammatory diseases like IBD and multiple sclerosis are necessary to validate the therapeutic potential of this compound and other GPR65 modulators.

References

BRD5075: A Positive Allosteric Modulator of GPR65 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed on immune cells.[1][2] It plays a crucial role in regulating tissue homeostasis and inflammation in response to changes in extracellular pH, which often occur in inflammatory and tumor microenvironments.[1][3] Genetic studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and multiple sclerosis, making it a compelling target for therapeutic intervention.[1][3] This document provides a detailed overview of the small molecule BRD5075 and its function in modulating GPR65 signaling pathways.

GPR65 Signaling Pathways

GPR65 is activated by an acidic extracellular environment (low pH) through the protonation of histidine residues on its extracellular domain.[4] Upon activation, GPR65 initiates downstream signaling through multiple G protein-mediated pathways, primarily involving Gαs and Gα12/13, and potentially Gαq.[4][5][6]

  • Gαs Pathway : The canonical GPR65 signaling pathway proceeds through the Gαs protein. This activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Increased intracellular cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit inflammatory responses in various immune cells.[2]

  • Gα12/13 Pathway : GPR65 also signals via the Gα12/13 pathway.[5][7] This activation leads to the stimulation of the small GTPase RhoA, resulting in actin cytoskeleton reorganization and the formation of stress fibers.[5][7] This pathway is implicated in cellular processes such as cell migration and morphology.

  • Gαq Pathway : Some studies suggest a potential coupling to Gαq proteins, which would activate the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[6]

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gas Gαs Pathway cluster_ga1213 Gα12/13 Pathway GPR65 GPR65 (TDAG8) Gas Gαs GPR65->Gas Ga1213 Gα12/13 GPR65->Ga1213 Protons Low pH (Protons) Protons->GPR65 Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Response_Gas Downstream Effects PKA->Response_Gas Inhibits Inflammation RhoA RhoA Ga1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates Response_Ga1213 Actin Remodeling ROCK->Response_Ga1213 Regulates

Figure 1: GPR65 Signaling Pathways.

This compound: A Potent GPR65 Activator and Positive Allosteric Modulator

This compound is a small-molecule probe identified as a potent activator of GPR65.[1][8] It functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the orthosteric site for protons.[1][9] This binding enhances the receptor's signaling response to its natural ligand, particularly at sub-physiological pH levels where GPR65 is partially activated.[1][3]

The key functions of this compound in GPR65 signaling include:

  • Potentiation of cAMP Production : this compound robustly induces GPR65-dependent cAMP production, a hallmark of Gαs pathway activation.[8][9] It demonstrates activity on both the wild-type human GPR65 and the IBD-associated risk variant, I231L.[1][9]

  • G Protein Recruitment : Experiments have confirmed that this compound's interaction with the GPR65 receptor leads to the recruitment of G proteins, an event upstream of second messenger production.[1]

  • Modulation of Inflammatory Responses : By potentiating GPR65 signaling, this compound can rebalance (B12800153) inflammatory responses.[1] In dendritic cells, treatment with this compound has been shown to alter the expression of proinflammatory cytokines and chemokines, including decreasing the expression of IL-1, IL-2, and TNF.[1][8]

BRD5075_MoA cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling GPR65 GPR65 Receptor G_Protein G Protein Recruitment GPR65->G_Protein Enhanced Activation Protons Low pH (Protons) Protons->GPR65 Orthosteric Activation This compound This compound (PAM) This compound->GPR65 Allosteric Modulation cAMP_Prod cAMP Production G_Protein->cAMP_Prod Leads to Cytokine_Mod Cytokine Modulation cAMP_Prod->Cytokine_Mod Results in

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

The potency of this compound has been characterized in cellular assays, primarily by measuring its ability to induce cAMP production. The following table summarizes the key quantitative metrics reported for this compound.

ParameterReceptor VariantValue (µM)Assay TypeReference
EC50 Wild-Type (WT) GPR653.8cAMP Production[9]
EC50 GPR65 I231L6.9cAMP Production[9]
Activity Human & Mouse GPR651.56cAMP Production[9]

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to induce a response halfway between the baseline and maximum.

Experimental Protocols

The characterization of this compound involves several key biochemical and cell-based assays. Below are generalized methodologies for the primary experiments used to determine its function.

This assay is fundamental for quantifying the activation of the GPR65-Gαs pathway.

Objective : To measure the dose-dependent production of intracellular cAMP in cells expressing GPR65 upon treatment with this compound.

Methodology :

  • Cell Culture : Human Embryonic Kidney (HEK) 293 cells or HeLa cells are engineered to stably express human or mouse GPR65.[1][5]

  • Cell Seeding : Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Stimulation : Cells are washed and incubated in a buffer (e.g., HEM-PSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. The buffer is adjusted to a specific pH (e.g., 7.0) to allow for basal GPR65 activation.[10]

  • Compound Treatment : Cells are treated with a serial dilution of this compound for a defined period (e.g., 30 minutes).[10]

  • Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis : The resulting signal is converted to cAMP concentration. A dose-response curve is generated by plotting cAMP levels against the logarithm of this compound concentration to calculate the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_culture Culture GPR65-expressing HEK293 cells node_seed Seed cells into multi-well plates node_culture->node_seed node_wash Wash and add buffer with IBMX at low pH node_seed->node_wash node_treat Add serial dilutions of this compound node_wash->node_treat node_incubate Incubate for 30 min node_treat->node_incubate node_lyse Lyse cells node_incubate->node_lyse node_detect Detect cAMP levels (e.g., HTRF) node_lyse->node_detect node_plot Plot dose-response curve and calculate EC50 node_detect->node_plot

Figure 3: Workflow for a cAMP Accumulation Assay.

This assay confirms the direct interaction of the activated GPR65 receptor with its cognate G proteins.

Objective : To demonstrate that this compound induces the recruitment of G proteins to the GPR65 receptor.

Methodology :

  • Reporter System : A common approach uses a split-luciferase or BRET (Bioluminescence Resonance Energy Transfer) system.[1] Cells are co-transfected with constructs for GPR65 and an engineered mini-G protein (e.g., mGs) fused to a reporter fragment.[1]

  • Cell Treatment : Cells expressing the reporter system are treated with varying concentrations of this compound.

  • Detection : If this compound activates GPR65 and causes it to engage the mini-G protein, the reporter fragments are brought into proximity, generating a measurable luminescent or fluorescent signal.

  • Data Analysis : A dose-dependent increase in the signal indicates compound-induced G protein recruitment.[1]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying GPR65 biology. As a potent positive allosteric modulator, it activates the receptor and enhances its natural signaling response to an acidic environment.[1][9] By promoting the Gαs-cAMP pathway, this compound can modulate cytokine and chemokine programs in immune cells, suggesting a therapeutic strategy for rebalancing inflammatory responses in diseases like IBD.[3][8] The ability of this compound to potentiate the function of the IBD-associated I231L risk variant further highlights its potential for developing targeted therapies for genetically-defined patient populations.[1][9] Future research will likely focus on optimizing the pharmacological properties of this compound and evaluating its efficacy and safety in preclinical models of inflammatory disease.

References

BRD5075 as a chemical probe for GPR65

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR primarily expressed in immune cells.[1][2][3] It plays a crucial role in regulating immune responses to acidic microenvironments, which are characteristic of inflammation and tumors.[2][4] Genetic association studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[3][4] this compound is a potent and specific small-molecule positive allosteric modulator (PAM) of GPR65, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2] This technical guide provides a comprehensive overview of this compound as a chemical probe for GPR65, including its properties, biological activity, and detailed methodologies for its characterization.

This compound: Physicochemical and Biological Properties

This compound was developed through a structure-activity relationship (SAR) study to improve the potency and selectivity of an initial hit compound.[2] It serves as a valuable tool for studying the function of both human and mouse GPR65.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 417.47 g/mol [1]
Formula C23H23N5O3[1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Lipophilicity (logD) 3.57[2]

Quantitative Data

This compound potentiates the activity of GPR65 in response to its endogenous ligand, protons (H+). Its activity is most pronounced in acidic conditions, consistent with its role as a PAM for a proton-sensing receptor.

Table 2: In Vitro Activity of this compound on GPR65

Assay TypeTargetMetricValue (µM)Reference
GPR65-dependent cAMP ProductionWild-Type Human GPR65EC503.8[1]
GPR65-dependent cAMP ProductionHuman GPR65 I231L VariantEC506.9[1]
GPR65-dependent cAMP ProductionMouse GPR65-1.56*[1]

Highest activity observed at this concentration.

GPR65 Signaling Pathways

GPR65 activation by protons, and potentiation by this compound, initiates downstream signaling through multiple G protein pathways. The primary pathways identified are Gαs and Gα12/13.[3]

  • Gαs Pathway: Coupling to Gαs leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulating cellular functions, including inflammatory responses.

  • Gα12/13 Pathway: GPR65 also signals through Gα12/13, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[3] This leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, resulting in processes such as stress fiber formation and cell migration.[3]

Below are diagrams illustrating the GPR65 signaling pathways and a general experimental workflow for characterizing a GPR65 modulator like this compound.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular H+ H+ GPR65 GPR65 H+->GPR65 activates This compound This compound (PAM) This compound->GPR65 potentiates Gs Gαs GPR65->Gs G1213 Gα12/13 GPR65->G1213 AC Adenylyl Cyclase Gs->AC activates RhoGEF RhoGEF G1213->RhoGEF activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates RhoA RhoA RhoGEF->RhoA activates Actin Actin Cytoskeleton RhoA->Actin regulates Gene Gene Expression CREB->Gene

Caption: GPR65 Signaling Pathways.

Experimental_Workflow cAMP cAMP Assay (HTRF/Luminescence) Potency Potency (EC50) cAMP->Potency Efficacy Efficacy (Emax) cAMP->Efficacy G_protein G Protein Recruitment (Split-Luciferase) G_protein->Potency G_protein->Efficacy beta_arrestin β-Arrestin Recruitment (Enzyme Complementation) beta_arrestin->Potency beta_arrestin->Efficacy Selectivity Selectivity start Start: Compound this compound start->cAMP start->G_protein start->beta_arrestin

Caption: Experimental Workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on GPR65.

GPR65-Mediated cAMP Accumulation Assay

This assay quantifies the production of cAMP in cells expressing GPR65 following stimulation. As this compound is a PAM, its effect is measured in the presence of the endogenous agonist, protons (i.e., at an acidic pH).

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). The HTRF signal is inversely proportional to the intracellular cAMP concentration.

  • Materials:

    • HEK293 or HeLa cells stably expressing human or mouse GPR65.

    • Assay medium: HBSS or other buffered salt solution.

    • Stimulation buffer at various pH values (e.g., pH 6.6 to 7.6).

    • This compound stock solution (in DMSO).

    • HTRF cAMP assay kit (e.g., from Cisbio).

    • 384-well white microplates.

  • Procedure:

    • Cell Plating: Seed GPR65-expressing cells into 384-well plates at a predetermined optimal density and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer of the desired pH.

    • Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Cell Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and anti-cAMP cryptate) in the lysis buffer provided with the kit to each well.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the log of the this compound concentration. Determine the EC50 value from the resulting dose-response curve.

G Protein Recruitment Assay

This assay directly measures the interaction between activated GPR65 and its cognate G protein (Gαs).

  • Principle: A split-luciferase complementation assay is used. GPR65 is fused to one fragment of a luciferase enzyme (e.g., SmBiT), and the G protein (e.g., a mini-Gαs) is fused to the complementary fragment (e.g., LgBiT). Upon activation of GPR65 and subsequent recruitment of the G protein, the luciferase fragments are brought into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate.

  • Materials:

    • Expi293T cells.

    • Expression plasmids for GPR65-SmBiT and LgBiT-mini-Gαs.

    • Transfection reagent.

    • Assay buffer.

    • This compound stock solution.

    • Luciferase substrate (e.g., coelenterazine).

    • 384-well white microplates.

  • Procedure:

    • Transfection: Co-transfect the Expi293T cells with the GPR65-SmBiT and LgBiT-mini-Gαs plasmids.

    • Cell Plating: Plate the transfected cells into 384-well plates.

    • Assay:

      • Add the luciferase substrate to the cells.

      • Establish a baseline luminescence reading.

      • Induce a pH drop in the assay buffer to activate GPR65.

      • Add this compound at various concentrations.

    • Data Acquisition: Measure luminescence over time using a plate reader.

    • Data Analysis: Normalize the data to a vehicle control and plot the luminescent signal against the this compound concentration to determine the dose-dependent potentiation of G protein recruitment.

β-Arrestin Recruitment Assay

This assay determines if GPR65 activation leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.

  • Principle: Enzyme fragment complementation (EFC) assays, such as the PathHunter assay (DiscoverX), are commonly used. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Materials:

    • A cell line co-expressing GPR65-ProLink and β-arrestin-EA (e.g., PathHunter cells).

    • Assay medium.

    • This compound stock solution.

    • PathHunter detection reagents.

    • 384-well white microplates.

  • Procedure:

    • Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.

    • Compound Addition: Add serial dilutions of this compound to the cells in an acidic assay medium.

    • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

    • Detection: Add the PathHunter detection reagents to each well.

    • Incubation: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the chemiluminescence on a plate reader.

    • Data Analysis: Plot the luminescent signal against the log of the this compound concentration to determine if the compound modulates β-arrestin recruitment.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been evaluated against other pH-sensing GPCRs, GPR4 and GPR68, and has shown specificity for GPR65. However, a comprehensive selectivity profile against a broader panel of GPCRs is not yet publicly available. Researchers should exercise caution and consider performing their own selectivity profiling depending on the biological context of their studies.

Conclusion

This compound is a well-characterized positive allosteric modulator of GPR65, demonstrating potent activity on both human and mouse orthologs. Its specificity for GPR65 over other closely related pH-sensing receptors makes it a valuable tool for dissecting the roles of GPR65 in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biology of GPR65 using this chemical probe. Future studies should aim to establish a more comprehensive selectivity profile and explore the full range of signaling pathways modulated by this compound-potentiated GPR65 activation.

References

The Role of BRD5075 in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5075 has emerged as a significant chemical probe for investigating the intricate role of the proton-sensing G protein-coupled receptor, GPR65, in inflammatory and autoimmune diseases. As a potent positive allosteric modulator (PAM) of GPR65, this compound offers a valuable tool to dissect the downstream signaling cascades that govern immune cell function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key inflammatory pathways, and detailed experimental protocols for its characterization. Quantitative data from published studies are summarized to offer a clear perspective on its efficacy, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in inflammation research and drug discovery.

Introduction: Targeting GPR65 in Inflammation

Chronic inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD) and multiple sclerosis, are characterized by dysregulated immune responses.[1] A key feature of inflamed tissues is a localized decrease in extracellular pH, creating an acidic microenvironment. GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including dendritic cells and macrophages.[1][2] It functions as a sensor of this acidic environment, and genetic variations in GPR65 have been linked to an increased risk for several inflammatory conditions.[1]

This compound is a potent, cell-permeable small molecule that acts as a positive allosteric modulator of GPR65.[3] It enhances the receptor's sensitivity to protons, thereby potentiating its downstream signaling. This makes this compound an invaluable tool for elucidating the therapeutic potential of targeting GPR65 to rebalance (B12800153) inflammatory responses.

Mechanism of Action of this compound

This compound modulates inflammatory pathways primarily through the activation of GPR65. This activation triggers intracellular signaling cascades that ultimately alter the expression of key inflammatory mediators.

GPR65 Signaling Pathways

GPR65 activation by acidic pH, and its potentiation by this compound, initiates signaling through two primary G protein-mediated pathways:

  • Gαs/cAMP Pathway: The canonical pathway for GPR65 involves the coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), a key kinase that phosphorylates various downstream targets, leading to the inhibition of pro-inflammatory cytokine production.[1] This pathway is considered to have a predominantly anti-inflammatory effect.

  • Gα12/13 Pathway: GPR65 can also signal through the Gα12/13 pathway. This pathway is associated with the regulation of the actin cytoskeleton, influencing processes such as cell morphology and phagocytosis.

Below is a diagram illustrating the GPR65 signaling cascade initiated by proton sensing and potentiated by this compound.

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H+ H⁺ (Protons) GPR65 GPR65 H+->GPR65 This compound This compound This compound->GPR65 PAM Gas Gαs GPR65->Gas Ga1213 Gα12/13 GPR65->Ga1213 AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Cytokine_Inhibition ↓ Pro-inflammatory Cytokines (TNF, IL-1, IL-12) Anti_Inflammatory->Cytokine_Inhibition RhoA RhoA Ga1213->RhoA Actin Actin Remodeling RhoA->Actin

GPR65 signaling cascade activated by protons and this compound.

Quantitative Data on this compound Activity

The efficacy of this compound in activating GPR65 and modulating inflammatory responses has been quantified in several studies. The following tables summarize the key findings.

Table 1: Potency of this compound in GPR65-dependent cAMP Production

GPR65 VariantEC50 (µM)Cell LineReference
Wild-Type (WT) GPR653.8Not Specified[3]
GPR65 I231L (IBD risk variant)6.9Not Specified[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

CytokineCell TypeTreatment ConditionsObserved EffectReference
TNFHuman Monocyte-Derived Dendritic Cells (MDDCs)LPS stimulation + 5 µM or 20 µM this compound at low pHStrong inhibition of TNF secretion[3]
IL-1 pathway genesDendritic CellsNot SpecifiedGPR65-dependent suppression[1]
IL-12 pathway genesDendritic CellsNot SpecifiedGPR65-dependent suppression[1]
TNF pathway genesDendritic CellsNot SpecifiedGPR65-dependent suppression[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Generation and Culture of Human Monocyte-Derived Dendritic Cells (MDDCs)
  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14 MicroBeads.

  • Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.

  • Incubation: Incubate the cells for 6-7 days at 37°C in a humidified 5% CO2 incubator.

  • Maturation (Optional): To induce maturation, add 100 ng/mL lipopolysaccharide (LPS) to the culture medium for the final 24 hours of incubation.

Measurement of cAMP Production

This protocol is designed to quantify the induction of cAMP in response to this compound in cells expressing GPR65.

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR65 in a 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Cell Treatment: Aspirate the culture medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Analysis of Cytokine Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of changes in pro-inflammatory cytokine gene expression in MDDCs following treatment with this compound.

  • Cell Treatment: Plate MDDCs in a 24-well plate at 1 x 10^6 cells/well. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS for 4-6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for TNF, IL-1β, IL-12, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Thermal Cycling Conditions (Example):

      • Initial denaturation: 95°C for 10 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Below is a diagram outlining the experimental workflow for assessing the effect of this compound on cytokine expression in dendritic cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis PBMC Isolate PBMCs from whole blood Monocytes Enrich for CD14⁺ monocytes PBMC->Monocytes MDDC Differentiate into MDDCs (GM-CSF + IL-4) Monocytes->MDDC Pretreat Pre-treat MDDCs with This compound or Vehicle MDDC->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate RNA_Extract Extract Total RNA Stimulate->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qRT_PCR Perform qRT-PCR for Cytokine Genes cDNA_Synth->qRT_PCR Data_Analysis Analyze Relative Gene Expression qRT_PCR->Data_Analysis

Workflow for analyzing this compound's effect on cytokine expression.

Conclusion and Future Directions

This compound is a critical pharmacological tool for probing the function of GPR65 in inflammatory settings. Its ability to potentiate GPR65 signaling and subsequently suppress pro-inflammatory cytokine production in immune cells like dendritic cells highlights the therapeutic potential of targeting this receptor. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further investigate the role of the GPR65-mediated pathway in health and disease.

Future research should focus on generating comprehensive dose-response data for a wider range of cytokines and chemokines in various immune cell types. In vivo studies using animal models of inflammatory diseases will be crucial to validate the therapeutic efficacy of GPR65 modulation with compounds like this compound. Ultimately, a deeper understanding of the molecular mechanisms downstream of GPR65 activation will pave the way for the development of novel therapeutics for a host of inflammatory disorders.

References

BRD5075: A Technical Guide to its Modulation of cAMP Production via GPR65 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule BRD5075 and its mechanism of action in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. This compound is a potent positive allosteric modulator (PAM) of the G-protein coupled receptor 65 (GPR65), a proton-sensing receptor implicated in inflammatory and autoimmune diseases. By binding to an allosteric site on GPR65, this compound enhances the receptor's signaling activity, leading to a robust increase in intracellular cAMP levels. This guide details the signaling pathway, presents quantitative data on the efficacy of this compound, and provides comprehensive experimental protocols for measuring its effect on cAMP production.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a myriad of cellular processes, including inflammation, immune responses, and cell signaling. The production of cAMP is primarily catalyzed by the enzyme adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs). GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing GPCR predominantly expressed in immune cells. Its activation, particularly in acidic environments characteristic of inflamed tissues, leads to the stimulation of adenylyl cyclase and subsequent cAMP production.

This compound has been identified as a potent and specific activator of GPR65.[1][2] It functions as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric ligand (proton) binding site. This binding enhances the receptor's response to its natural ligand, leading to a significant amplification of downstream signaling and cAMP production.[3] This makes this compound a valuable tool for studying GPR65 biology and a potential therapeutic agent for diseases where GPR65 signaling is dysregulated, such as inflammatory bowel disease (IBD).[4]

Signaling Pathway of this compound-Mediated cAMP Production

This compound exerts its effects by modulating the GPR65 signaling cascade. The primary pathway involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.

GPR65_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR65 GPR65 G_protein Gαsβγ GPR65->G_protein activates This compound This compound (PAM) This compound->GPR65 enhances activation Protons H+ Protons->GPR65 activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gas_active Gαs-GTP G_protein->Gas_active exchanges GDP for GTP Gas_active->AC stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Modulation of Inflammatory Gene Expression CREB->Gene_Expression regulates

Figure 1: GPR65 Signaling Pathway Activated by this compound.

Quantitative Data on this compound Activity

The potency of this compound in inducing cAMP production has been quantified in cellular assays. The half-maximal effective concentration (EC50) values demonstrate its efficacy in activating both wild-type (WT) GPR65 and a clinically relevant I231L variant associated with IBD.

CompoundTargetAssay TypeCell LineEC50 (µM)Reference
This compoundWild-Type hGPR65cAMP ProductionNot Specified3.8[2]
This compoundhGPR65 I231L VariantcAMP ProductionNot Specified6.9[2]

Experimental Protocols

Accurate measurement of intracellular cAMP levels is crucial for characterizing the activity of GPR65 modulators like this compound. The following are detailed protocols for commonly used cAMP assays.

GloSensor™ cAMP Assay

This bioluminescence-based assay provides a real-time measurement of cAMP levels in living cells.

Objective: To quantify the dose-dependent effect of this compound on cAMP production in HEK293 cells stably expressing GPR65.

Materials:

  • HEK293 cells stably expressing human GPR65 (HEK293-GPR65)

  • GloSensor™-22F cAMP Plasmid (Promega)

  • FuGENE® HD Transfection Reagent (Promega)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • CO2-independent medium

  • GloSensor™ cAMP Reagent (Promega)

  • This compound

  • Forskolin (positive control)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293-GPR65 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • For transient transfection, seed cells in a 6-well plate. At 80% confluency, transfect the cells with the pGloSensor™-22F cAMP Plasmid using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in CO2-independent medium containing 10% FBS.

    • Prepare the GloSensor™ cAMP Reagent by diluting the stock solution in the same medium.

    • Incubate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow for reagent equilibration.

  • Compound Treatment and Measurement:

    • Dispense the cell suspension into the wells of a white, opaque assay plate.

    • Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a positive control (e.g., Forskolin) and a vehicle control (e.g., DMSO).

    • Add the diluted compounds to the respective wells.

    • Measure luminescence immediately and kinetically over a period of 15-30 minutes using a luminometer.

Data Analysis:

  • Calculate the fold change in luminescence relative to the vehicle control.

  • Plot the fold change against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

GloSensor_Workflow A Culture HEK293-GPR65 cells B Transfect with GloSensor™ cAMP Plasmid A->B C Incubate 24-48h B->C D Harvest and resuspend cells C->D E Equilibrate with GloSensor™ Reagent (2h) D->E F Dispense cells into assay plate E->F G Add this compound dilutions and controls F->G H Measure luminescence G->H I Analyze data: - Fold change - Dose-response curve - EC50 calculation H->I

Figure 2: GloSensor™ cAMP Assay Workflow.

HTRF® cAMP Assay

This assay is a competitive immunoassay in a homogeneous format, suitable for high-throughput screening.

Objective: To determine the effect of this compound on cAMP accumulation in a cell-based assay.

Materials:

  • Cells expressing GPR65 (e.g., HEK293-GPR65 or relevant immune cells)

  • HTRF® cAMP Dynamic 2 or cAMP Gs kit (Cisbio)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (positive control)

  • White, low-volume 384-well plates

  • HTRF®-compatible plate reader

Methodology:

  • Cell Preparation:

    • Culture and harvest cells as described for the GloSensor assay.

    • Resuspend cells in stimulation buffer containing a PDE inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition and Cell Stimulation:

    • Dispense a small volume of the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection:

    • Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells. These reagents will lyse the cells and initiate the competitive binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • A decrease in the HTRF ratio indicates an increase in intracellular cAMP.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50.

HTRF_Workflow A Prepare cell suspension in stimulation buffer with PDE inhibitor B Dispense cells into 384-well plate A->B C Add this compound dilutions and controls B->C D Incubate (e.g., 30 min) to stimulate cAMP production C->D E Add HTRF® lysis and detection reagents D->E F Incubate (1h) E->F G Read plate on HTRF® reader F->G H Analyze data: - Calculate HTRF ratio - Convert to [cAMP] - Dose-response curve - EC50 calculation G->H

Figure 3: HTRF® cAMP Assay Workflow.

Conclusion

This compound is a valuable chemical probe for investigating the physiological and pathological roles of GPR65. Its ability to potentiate GPR65-mediated cAMP production provides a powerful tool for dissecting the downstream consequences of this signaling pathway. The detailed protocols provided in this guide offer a robust framework for researchers to quantify the effects of this compound and other potential GPR65 modulators on cAMP signaling. Further research into the therapeutic potential of targeting the GPR65-cAMP axis with molecules like this compound is warranted for inflammatory and autoimmune disorders.

References

An In-depth Technical Guide to the Discovery and Development of BRD5075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BRD5075, a novel small-molecule activator of the G-protein coupled receptor 65 (GPR65). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting GPR65 for inflammatory and autoimmune diseases.

Introduction to GPR65 and its Therapeutic Potential

G-protein coupled receptor 65 (GPR65) is a proton-activated receptor primarily expressed on myeloid and lymphoid immune cells.[1] Genetic studies have implicated GPR65 in several autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1] The development of small-molecule modulators of GPR65, such as this compound, represents a promising strategy for the treatment of conditions like inflammatory bowel disease (IBD) and multiple sclerosis.[2]

Discovery and Characterization of this compound

This compound was identified as a potent and specific activator and positive allosteric modulator (PAM) of GPR65.[1] Its discovery was the result of efforts to identify small molecules that could modulate the activity of this receptor and, in turn, influence inflammatory signaling pathways.

This compound functions by inducing GPR65-dependent production of cyclic adenosine (B11128) monophosphate (cAMP).[2] This activation of the GPR65 signaling pathway leads to a decrease in the gene expression of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor (TNF), as well as other chemokines.[2] Furthermore, this compound has been shown to potentiate the activity of both wild-type GPR65 and its I231L risk variant, helping to rebalance (B12800153) inflammatory responses.[1] In monocyte-derived dendritic cells (MDDCs), this compound demonstrated a strong inhibitory effect on TNF secretion, particularly under low pH conditions, when stimulated with lipopolysaccharide (LPS).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Parameter Value Target Reference
EC503.8 µMWild-Type GPR65[1]
EC506.9 µMGPR65 I231L Variant[1]
Optimal Activity Concentration1.56 µMhGPR65 and mGPR65[1]

Table 1: In Vitro Activity of this compound

Formulation Component Percentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Table 2: In Vivo Formulation Protocol 1

Formulation Component Percentage
DMSO10%
Corn Oil90%

Table 3: In Vivo Formulation Protocol 2

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments involved in the characterization of this compound.

This assay is designed to measure the ability of this compound to induce cAMP production in cells expressing GPR65.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with human wild-type GPR65 or the I231L variant in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay Procedure:

    • Remove the growth medium from the cells and wash with assay buffer.

    • Add the diluted this compound to the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This protocol outlines the procedure for assessing the effect of this compound on cytokine expression in primary immune cells.

  • MDDC Isolation and Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into MDDCs using standard protocols with GM-CSF and IL-4.

  • Cell Treatment:

    • Pre-treat the MDDCs with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with lipopolysaccharide (LPS) under normal and low pH conditions.

  • Cytokine Measurement:

    • Gene Expression: After treatment, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-1, IL-2, and TNF.

    • Protein Secretion: Collect the cell culture supernatants and measure the concentration of secreted TNF using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the relative expression levels between treated and untreated cells. For protein secretion, compare the cytokine concentrations in the supernatants of treated versus untreated cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the GPR65 signaling pathway and a typical experimental workflow for evaluating GPR65 modulators.

GPR65_Signaling_Pathway GPR65 Signaling Pathway This compound This compound (PAM) GPR65 GPR65 This compound->GPR65 Binds and potentiates G_protein G Protein GPR65->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Decreased Inflammatory Gene Expression (IL-1, IL-2, TNF) CREB->Gene_Expression Modulates

Caption: GPR65 signaling pathway activated by this compound.

Experimental_Workflow Experimental Workflow for GPR65 Modulator Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Assay_Dev Assay Development (GPR65-expressing cells) HTS High-Throughput Screening Assay_Dev->HTS Hit_Validation Hit Validation (cAMP Assay) HTS->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt Primary_Cell_Assay Primary Immune Cell Assays (e.g., MDDCs) Lead_Opt->Primary_Cell_Assay Cytokine_Analysis Cytokine Expression Analysis (qPCR, ELISA) Primary_Cell_Assay->Cytokine_Analysis Animal_Model Disease Model (e.g., IBD mouse model) Cytokine_Analysis->Animal_Model Efficacy_Tox Efficacy and Toxicity Studies Animal_Model->Efficacy_Tox

Caption: Workflow for GPR65 modulator evaluation.

References

BRD5075: A Technical Guide for Studying the GPR65 I231L Risk Variant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 65 (GPR65) is a proton-sensing receptor implicated in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune conditions.[1][2] The I231L (isoleucine to leucine (B10760876) at position 231) missense variant of GPR65 is a loss-of-function polymorphism that impairs downstream signaling and is associated with an increased risk for IBD.[2][3][4] This document provides a comprehensive technical guide on the use of BRD5075, a potent positive allosteric modulator (PAM) of GPR65, for studying the I231L risk variant.[1][5] this compound has been shown to potentiate the activity of both wild-type (WT) and the I231L variant of GPR65, offering a valuable tool to investigate the receptor's role in health and disease.[1][5] This guide outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visualizations of key signaling pathways and experimental workflows.

Introduction to GPR65 and the I231L Variant

GPR65 is a proton-sensing GPCR that is highly expressed in immune cells and plays a crucial role in regulating tissue homeostasis in response to changes in extracellular pH, such as those that occur during inflammation.[1][6] Upon activation by a low pH environment, GPR65 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This signaling cascade is critical for maintaining lysosomal function and modulating inflammatory responses.[3][4]

The I231L variant (rs3742704) is a single nucleotide polymorphism that results in an amino acid substitution within the sixth transmembrane helix of the GPR65 protein.[3] This variant has been identified as a loss-of-function mutation that leads to decreased GPR65 signaling in response to proton concentrations.[3][4] The impaired signaling associated with the I231L variant has been linked to lysosomal dysfunction, altered cellular metabolism, and an increased production of pro-inflammatory cytokines, all of which are contributing factors to the pathogenesis of IBD.[1][2][3]

This compound: A Chemical Probe for GPR65 and the I231L Variant

This compound is a small molecule that acts as a positive allosteric modulator of GPR65.[1][5] As a PAM, this compound enhances the receptor's response to its endogenous ligand (protons), particularly at sub-physiological pH.[1][6] Importantly, this compound is capable of potentiating the signaling of both the wild-type and the I231L variant of GPR65, making it an invaluable tool for investigating the functional consequences of this risk variant and for exploring potential therapeutic strategies aimed at restoring GPR65 function.[1][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the properties of this compound and its effects on GPR65 signaling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Solubility in Phosphate Buffer116 µM[3]
Lipophilicity (logD)3.57[3]

Table 2: In Vitro Activity of this compound on GPR65 Signaling

AssayReceptorEC50 (µM)Reference
cAMP ProductionWild-Type hGPR653.8[5]
cAMP ProductionhGPR65 I231L Variant6.9[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the GPR65 I231L variant.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells or HeLa cells are suitable for these assays.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, transfect cells with plasmids encoding either wild-type GPR65 or the GPR65 I231L variant using a suitable transfection reagent according to the manufacturer's instructions. For stable cell lines, select transfected cells using an appropriate antibiotic.

cAMP Production Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to GPR65 activation.

  • Reagents:

    • HEK293 or HeLa cells expressing WT or I231L GPR65

    • This compound

    • Assay buffer (e.g., HBSS) adjusted to various pH levels (e.g., pH 6.6 to 7.6)

    • cAMP detection kit (e.g., GloSensor™ cAMP Assay, Promega; or a TR-FRET based assay)

  • Procedure:

    • Seed the GPR65-expressing cells in a 96-well plate and allow them to adhere overnight.

    • The following day, replace the culture medium with the assay buffer at the desired pH.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

G Protein Recruitment Assay

This assay measures the recruitment of G proteins to the activated GPR65 receptor.

  • Reagents:

    • HEK293 or HeLa cells co-transfected with GPR65 (WT or I231L) and a G protein recruitment reporter system (e.g., a split-luciferase reporter with engineered mini-G proteins).

    • This compound

    • Assay buffer at various pH levels.

    • Luciferase substrate.

  • Procedure:

    • Seed the co-transfected cells in a 96-well plate.

    • Replace the culture medium with the assay buffer at the desired pH.

    • Add different concentrations of this compound to the wells.

    • Incubate the plate at 37°C for the recommended time for the reporter system.

    • Add the luciferase substrate to the wells and measure the luminescence using a plate reader.

    • Analyze the data to determine the dose-dependent effect of this compound on G protein recruitment.

Cytokine and Chemokine Profiling in Dendritic Cells

This protocol is for assessing the modulatory effect of this compound on the inflammatory response in immune cells.

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Differentiate monocytes into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4.

  • Reagents:

    • Immature DCs

    • This compound

    • Lipopolysaccharide (LPS) or another inflammatory stimulus

    • Culture medium at various pH levels

    • ELISA kits or a multiplex cytokine assay panel for measuring cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CXCL10).

  • Procedure:

    • Plate the immature DCs in a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour) in a low pH medium.

    • Stimulate the cells with LPS.

    • Incubate for 18-24 hours at 37°C.

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted cytokines and chemokines using ELISA or a multiplex assay.

    • Analyze the data to determine the effect of this compound on the cytokine and chemokine profiles.

Visualizations

The following diagrams illustrate key concepts related to GPR65 signaling and the experimental study of the I231L variant using this compound.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons Low pH (H+) GPR65 GPR65 (WT or I231L) Protons->GPR65 Activates Gs Gαs GPR65->Gs Activates This compound This compound (PAM) This compound->GPR65 Potentiates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Cytokine Modulation, Lysosomal Function) PKA->Downstream

Caption: GPR65 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_immune Immune Cell Modulation Cells HEK293 or HeLa Cells Transfect Transfect with GPR65 WT or I231L Cells->Transfect Treat Treat with this compound at varying pH Transfect->Treat cAMP cAMP Assay (e.g., GloSensor) Treat->cAMP G_protein G Protein Recruitment (e.g., Split-Luciferase) Treat->G_protein DC Differentiate Dendritic Cells Stimulate Treat with this compound + Inflammatory Stimulus DC->Stimulate Cytokine Cytokine/Chemokine Profiling (ELISA/Multiplex) Stimulate->Cytokine

Caption: Experimental Workflow for Studying this compound.

Logical_Relationship I231L GPR65 I231L Variant LossOfFunction Loss of Function (Decreased cAMP Signaling) I231L->LossOfFunction Leads to RestoredSignaling Potentiated GPR65 Signaling (Increased cAMP) I231L->RestoredSignaling with this compound Inflammation Increased Pro-inflammatory Cytokine Production LossOfFunction->Inflammation Contributes to This compound This compound (PAM) This compound->I231L Acts on ModulatedResponse Modulated Cytokine Response RestoredSignaling->ModulatedResponse Results in

Caption: Logical Relationship of this compound and GPR65 I231L.

References

The Pharmacology of BRD5075: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5075 is a potent, small-molecule activator and positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor predominantly expressed on immune cells that is genetically linked to inflammatory conditions such as multiple sclerosis and inflammatory bowel disease (IBD).[1][2] this compound potentiates GPR65 signaling, leading to the induction of cyclic adenosine (B11128) monophosphate (cAMP) production and subsequent modulation of inflammatory cytokine and chemokine expression.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, and generalized experimental protocols.

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor that is activated by an acidic extracellular environment.[3][4] This activation in immune cells triggers downstream signaling pathways that can influence inflammatory responses. Genetic variants of GPR65, such as I231L, have been identified as risk factors for IBD. This compound has emerged as a chemical probe to investigate the therapeutic potential of modulating GPR65 activity. It engages and activates both human and mouse orthologs of the receptor, making it a valuable tool for preclinical research.

Mechanism of Action

This compound functions as a positive allosteric modulator of GPR65.[1] Its primary mechanism of action involves binding to GPR65 and enhancing its signaling cascade, which includes:

  • G Protein Recruitment: Upon binding, this compound facilitates the recruitment of G proteins to the intracellular domains of GPR65.[1]

  • cAMP Production: This G protein activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] this compound has been shown to robustly induce GPR65-dependent cAMP production.[1]

  • Modulation of Cytokine Expression: The increase in intracellular cAMP levels ultimately results in the decreased gene expression of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor (TNF), as well as other chemokines.[2]

This modulation of cytokine signaling networks by this compound suggests its potential to rebalance (B12800153) inflammatory responses in autoimmune and inflammatory diseases.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound binding to GPR65 and a typical experimental workflow for its characterization are depicted below.

BRD5075_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Binds to G_Protein G Protein GPR65->G_Protein Recruits & Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Decreased Pro-inflammatory Cytokine Gene Expression (IL-1, IL-2, TNF) CREB->Gene_Expression Modulates

Caption: this compound signaling through the GPR65-cAMP pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cAMP_Assay cAMP Production Assay (e.g., in HeLa or CHO cells expressing GPR65) G_Protein_Assay G Protein Recruitment Assay (e.g., BRET or FRET) Isolate_Cells Isolate Primary Immune Cells (e.g., Dendritic Cells) Stimulate_Cells Stimulate Cells with LPS Isolate_Cells->Stimulate_Cells Treat_Cells Treat with this compound Stimulate_Cells->Treat_Cells Cytokine_Analysis Analyze Cytokine Expression (e.g., ELISA, qPCR) Treat_Cells->Cytokine_Analysis

Caption: General experimental workflow for characterizing this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biological Activity of this compound

ParameterReceptorValueAssay
EC50 Wild-Type GPR653.8 µMcAMP Production
EC50 GPR65 I231L Variant6.9 µMcAMP Production

Data sourced from Probechem Biochemicals.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 417.47 g/mol
Formula C23H23N5O3
Solubility in Phosphate Buffer 116 µM
LogD 3.57
Purity 98.08%

Data sourced from MedchemExpress and other publicly available data.[2]

Experimental Protocols

While specific, detailed protocols for experiments involving this compound are not publicly available, the following are generalized methodologies for the key assays used to characterize this compound.

GPR65-Dependent cAMP Production Assay

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in cells expressing GPR65.

Generalized Protocol:

  • Cell Culture: Stably transfect a suitable cell line (e.g., HeLa or CHO cells) with human or mouse GPR65. Culture the cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the GPR65-expressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

G Protein Recruitment Assay (e.g., BRET)

Objective: To measure the recruitment of G proteins to GPR65 upon treatment with this compound.

Generalized Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for GPR65 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a G protein subunit fused to a fluorescent acceptor (e.g., YFP).

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Measure the light emission at the wavelengths corresponding to the donor and acceptor molecules using a plate reader capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates G protein recruitment.

Cytokine Expression Analysis in Dendritic Cells

Objective: To assess the effect of this compound on the expression of pro-inflammatory cytokines in immune cells.

Generalized Protocol:

  • Isolation of Dendritic Cells: Isolate primary dendritic cells from a relevant source (e.g., human peripheral blood mononuclear cells or mouse bone marrow).

  • Cell Culture and Stimulation: Culture the dendritic cells and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

  • This compound Treatment: Concurrently or post-stimulation, treat the cells with different concentrations of this compound.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants and/or the cells themselves.

  • Cytokine Measurement:

    • ELISA: Measure the concentration of secreted cytokines (e.g., TNF, IL-1β) in the culture supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

    • qPCR: Extract RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of cytokine genes.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to those in untreated, stimulated control cells to determine the inhibitory effect of the compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of GPR65 in inflammatory processes. Its ability to potentiate GPR65 signaling and subsequently reduce the expression of key pro-inflammatory cytokines highlights a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. Further research and more detailed preclinical studies will be essential to fully elucidate its therapeutic potential.

References

BRD5075: A Modulator of Cytokine Expression in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD5075 is a potent, small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). Emerging research has identified this compound as a significant modulator of cytokine and chemokine expression, particularly within dendritic cells. By activating GPR65, this compound initiates a signaling cascade that leads to the suppression of key pro-inflammatory cytokines. This activity suggests its therapeutic potential in the context of inflammatory and autoimmune disorders, such as inflammatory bowel disease (IBD) and multiple sclerosis. This document provides a comprehensive overview of the impact of this compound on cytokine expression profiles, details the underlying signaling pathways, and outlines the experimental protocols utilized in its characterization.

Introduction

GPR65 is a proton-sensing receptor predominantly expressed on immune cells, playing a crucial role in regulating tissue homeostasis in response to changes in extracellular pH, which often occurs during inflammation.[1] Genetic association studies have linked variants of GPR65, such as the I231L loss-of-function variant, to an increased risk for several autoimmune diseases, including IBD.[1] This has spurred interest in developing small molecules that can modulate GPR65 activity as a potential therapeutic strategy. This compound has been identified as a potent activator of GPR65, capable of inducing GPR65-dependent cyclic AMP (cAMP) production.[2][3] This guide focuses on the downstream immunological consequences of GPR65 activation by this compound, with a specific emphasis on its impact on cytokine expression profiles in dendritic cells.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of GPR65. Its primary mechanism of action involves binding to GPR65 and enhancing its signaling activity. This leads to the activation of the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] The increase in intracellular cAMP levels is a key step in the signal transduction pathway that ultimately mediates the downstream effects of this compound on gene expression, including the modulation of cytokine and chemokine production.[3]

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Binds and Activates G_alpha_s Gαs GPR65->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Gene_Expression Modulation of Cytokine Gene Expression cAMP->Gene_Expression Leads to

Figure 1: this compound-GPR65 Signaling Pathway.

Impact on Cytokine Expression Profiles

Treatment of immune cells, specifically bone marrow-derived dendritic cells (BMDCs), with this compound has been shown to significantly alter their cytokine and chemokine expression profiles. The predominant effect observed is the suppression of pro-inflammatory pathways.[3]

Quantitative Data Summary

While comprehensive quantitative data from high-throughput screening is detailed in primary literature, the following table summarizes the reported changes in the gene expression of key inflammatory cytokines in BMDCs following treatment with this compound.[3]

Cytokine/ChemokineCell TypeTreatment ConditionsObserved Effect on Gene ExpressionReference
Interleukin-1 Beta (IL-1β)Murine BMDCsThis compound at pH 7.2Suppression[3]
Interleukin-2 (IL-2)Not specifiedThis compoundDecrease[2]
Interleukin-12b (IL-12b)Murine BMDCsThis compound at pH 7.2Suppression[3]
Tumor Necrosis Factor (TNF)Murine BMDCsThis compound at pH 7.2Suppression[3]
Various ChemokinesMurine BMDCsThis compound at pH 7.2Suppression[3]

Experimental Protocols

The following sections describe the general methodologies employed to investigate the impact of this compound on cytokine expression in dendritic cells.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

A standard protocol for generating murine BMDCs is outlined below.

BMDC_Generation_Workflow Start Isolate Bone Marrow from Mouse Femur and Tibia Lysis Lyse Red Blood Cells Start->Lysis Culture Culture Bone Marrow Cells in RPMI-1640 with 10% FBS Lysis->Culture Stimulation Supplement with 20 ng/mL GM-CSF Culture->Stimulation Incubation Incubate at 37°C, 5% CO2 Stimulation->Incubation Day3 Day 3: Add Fresh Media with GM-CSF Incubation->Day3 Day6 Day 6: Harvest Non-adherent and Loosely Adherent Cells (Immature BMDCs) Incubation->Day6 Day3->Incubation End BMDCs Ready for Experiments Day6->End

Figure 2: Workflow for BMDC Generation.

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • ACK lysis buffer

Procedure:

  • Euthanize mice and sterilize hind legs with 70% ethanol.

  • Dissect femur and tibia and remove surrounding muscle tissue.

  • Flush bone marrow from both ends of the bones using a syringe with RPMI-1640.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

  • Wash the cells with RPMI-1640 and resuspend in complete RPMI medium (supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine).

  • Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI medium containing 20 ng/mL of murine GM-CSF.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete RPMI medium with 20 ng/mL GM-CSF.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are predominantly immature BMDCs.

This compound Treatment and Cytokine Profiling

Materials:

  • Mature BMDCs

  • This compound

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS) (for stimulation, if required)

  • RNA isolation kit

  • qRT-PCR reagents and instrument or RNA-sequencing platform

Procedure:

  • Plate mature BMDCs in appropriate culture plates.

  • Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control.

  • In some experimental setups, cells may be co-treated with an inflammatory stimulus like LPS to induce a baseline inflammatory state.

  • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

  • Following incubation, harvest the cells for RNA extraction.

  • Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific cytokine genes (e.g., Il1b, Il12b, Tnf) or perform RNA-sequencing for a global transcriptomic analysis.

  • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh) for qRT-PCR analysis.

  • Analyze the data to determine the fold change in cytokine gene expression in this compound-treated cells compared to the DMSO control.

Cytokine_Profiling_Workflow Start Plate Mature BMDCs Treatment Treat with this compound or DMSO (Control) Start->Treatment Stimulation Optional: Co-treat with Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation Analysis Analyze Gene Expression (qRT-PCR or RNA-seq) RNA_Isolation->Analysis End Determine Cytokine Expression Profile Analysis->End

Figure 3: Experimental Workflow for Cytokine Profiling.

Implications for Drug Development

The ability of this compound to suppress pro-inflammatory cytokine production in dendritic cells highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases.[1] By targeting GPR65, this compound offers a novel mechanism to rebalance (B12800153) inflammatory responses.[3] The development of PAMs like this compound represents a promising strategy for diseases where GPR65 function is compromised, such as in individuals with the I231L risk variant for IBD.[1] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and similar GPR65 modulators.

Conclusion

This compound is a valuable chemical probe for studying the biology of GPR65 and its role in immune regulation. Its demonstrated ability to alter cytokine and chemokine programs in dendritic cells, leading to a suppression of inflammatory gene expression, underscores the potential of targeting GPR65 for the treatment of inflammatory diseases. The experimental frameworks outlined in this guide provide a basis for further investigation into the immunomodulatory effects of this compound and the development of next-generation GPR65-targeted therapeutics.

References

The Therapeutic Potential of Targeting GPR65 with BRD5075: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 65 (GPR65), a proton-sensing receptor predominantly expressed on immune cells, has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] Acidic pH in the tissue microenvironment, a hallmark of inflammation, activates GPR65, modulating immune cell function.[2] Genetic variants of GPR65, such as the I231L loss-of-function variant, are associated with an increased risk for inflammatory bowel disease (IBD).[2][3] This whitepaper provides an in-depth technical guide on the therapeutic potential of targeting GPR65 with BRD5075, a novel positive allosteric modulator (PAM). We will detail the mechanism of action of this compound, its effects on GPR65 signaling, and its immunomodulatory properties, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to GPR65 and its Role in Inflammation

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a class A G protein-coupled receptor that functions as a sensor for extracellular protons.[2] It is primarily expressed in immune cells, including T cells, macrophages, and dendritic cells.[1] In response to acidic conditions, GPR65 activates downstream signaling pathways, leading to the production of cyclic AMP (cAMP) and the recruitment of G proteins.[4][5] This signaling cascade plays a crucial role in regulating immune responses. Dysregulation of GPR65 signaling has been implicated in the pathogenesis of several inflammatory conditions, making it an attractive target for therapeutic intervention.[2][3] The I231L genetic variant of GPR65, which results in impaired receptor function, is a known risk factor for IBD, highlighting the protective role of GPR65 signaling in maintaining immune homeostasis.[3][4]

This compound: A Positive Allosteric Modulator of GPR65

This compound is a small molecule that acts as a positive allosteric modulator of GPR65.[4] Unlike orthosteric agonists that bind to the primary ligand-binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to its endogenous ligand, in this case, protons.[4] this compound has been shown to enhance GPR65-dependent cAMP production and G protein recruitment, even for the hypo-responsive I231L variant.[4][5] This suggests that this compound could restore the function of the compromised I231L receptor and offer a therapeutic benefit in individuals carrying this genetic risk factor.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound on GPR65 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in GPR65-dependent cAMP Production

GPR65 VariantEC50 (µM)
Wild-Type (WT)3.8[5]
I231L Variant6.9[5]

Table 2: Effect of this compound on Cytokine and Chemokine Gene Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)

GeneFold Change (this compound vs. Vehicle)
TnfDecreased[1]
Il1bData not available
Il6Data not available
Cxcl10Data not available
Ccl5Data not available
(Note: Specific fold change values require detailed analysis of the GSE243692 dataset. The available summary indicates a decrease in TNF-α secretion.)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

GPR65-dependent cAMP Production Assay

This protocol describes the measurement of intracellular cAMP levels in response to GPR65 activation using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Cell Line: HeLa cells stably overexpressing human GPR65 (wild-type or I231L variant).[4]

  • Assay Kit: LANCE Ultra cAMP Kit (PerkinElmer, Cat. No. TRF0264).[4][6]

  • Reagents:

    • HeLa cells expressing GPR65

    • This compound (various concentrations)

    • Forskolin (positive control)

    • Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)[6]

    • LANCE Ultra cAMP Kit reagents (Eu-cAMP tracer, ULight™-anti-cAMP antibody, cAMP Detection Buffer)[6]

  • Procedure:

    • Seed GPR65-expressing HeLa cells in a 384-well white opaque microplate.

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Add this compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare the detection reagent mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in cAMP Detection Buffer according to the kit protocol.[7]

    • Add the detection reagent mix to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable plate reader at 615 nm and 665 nm emission wavelengths following excitation at 320 or 340 nm.[8]

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

G Protein Recruitment Assay

This protocol details the use of a split-luciferase complementation assay to measure the recruitment of mini-G proteins to GPR65 upon activation by this compound.[4]

  • Principle: The NanoLuc luciferase is split into two subunits, LgBiT and SmBiT. The GPR65 is fused to SmBiT, and a mini-G protein (mGs) is fused to LgBiT. Upon receptor activation and G protein recruitment, the two luciferase subunits come into close proximity, reconstituting a functional enzyme and producing a luminescent signal.[5]

  • Cell Line: Expi293F cells.[4]

  • Reagents:

    • Expi293F cells

    • Expression plasmids for GPR65-SmBiT and LgBiT-mGs

    • Transfection reagent

    • This compound (various concentrations)

    • Luciferase substrate (e.g., furimazine)

  • Procedure:

    • Co-transfect Expi293F cells with the GPR65-SmBiT and LgBiT-mGs expression plasmids.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Dispense the cell suspension into a 96-well white, clear-bottom microplate.

    • Add serial dilutions of this compound to the wells.

    • Add the luciferase substrate to all wells.

    • Immediately measure the luminescence signal using a luminometer.

    • Plot the luminescence intensity against the log of this compound concentration to generate a dose-response curve.

Cytokine Profiling in Dendritic Cells

This protocol outlines the procedure for treating bone marrow-derived dendritic cells (BMDCs) with this compound and measuring the resulting changes in cytokine and chemokine gene expression.[1]

  • Cell Type: Mouse Bone Marrow-Derived Dendritic Cells (BMDCs).[1]

  • Reagents:

    • BMDCs from wild-type, GPR65 I231L, and GPR65 knockout mice[1]

    • This compound

    • Lipopolysaccharide (LPS) (for cell stimulation, if required)

    • RNA extraction kit

    • qRT-PCR reagents or microarray platform

    • ELISA or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Procedure (Gene Expression Analysis):

    • Culture BMDCs in appropriate media.

    • Treat the cells with this compound or vehicle (DMSO) at various pH conditions for specified time points (e.g., 2 and 6 hours).[1]

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target cytokine and chemokine genes using qRT-PCR or a broader gene expression profiling platform like RNA sequencing or microarrays (as in GEO dataset GSE243692).[1]

  • Procedure (Protein Secretion Analysis):

    • Culture BMDCs as described above.

    • Treat the cells with this compound or vehicle.

    • Collect the cell culture supernatant at desired time points.

    • Measure the concentration of secreted cytokines (e.g., TNF-α) in the supernatant using specific ELISA or CBA kits according to the manufacturer's instructions.[9]

Visualizing the Pathways and Workflows

GPR65 Signaling Pathway

The following diagram illustrates the known signaling pathways activated by GPR65.

GPR65_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular H+ H+ GPR65 GPR65 H+->GPR65 Activates Gs Gαs GPR65->Gs Activates This compound This compound (PAM) This compound->GPR65 Potentiates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Cytokine Gene Expression CREB->Gene_Expression Regulates BRD5075_Workflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis cluster_therapeutic_potential Assessment of Therapeutic Potential cAMP_Assay cAMP Production Assay (HeLa-GPR65) EC50_Calc EC50 Determination cAMP_Assay->EC50_Calc G_Protein_Assay G Protein Recruitment Assay (Expi293F) G_Protein_Assay->EC50_Calc DC_Assay Cytokine Profiling (BMDCs) Cytokine_Quant Quantification of Cytokine Modulation DC_Assay->Cytokine_Quant Therapeutic_Assessment Evaluation of this compound as a potential therapeutic for inflammatory diseases EC50_Calc->Therapeutic_Assessment Cytokine_Quant->Therapeutic_Assessment

References

Methodological & Application

BRD5075: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5075 is a potent, cell-permeable small molecule that functions as a positive allosteric modulator (PAM) of the proton-sensing G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8).[1][2] GPR65 is primarily expressed in immune cells and is implicated in the pathophysiology of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and multiple sclerosis.[3][4] Activation of GPR65, particularly under acidic conditions characteristic of inflammatory microenvironments, leads to the induction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.[1][3] this compound enhances the activity of both human and mouse GPR65, making it a valuable tool for studying the receptor's role in immune regulation and for preclinical evaluation of GPR65-targeted therapeutics.[1] This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on GPR65 signaling and downstream cellular responses.

Mechanism of Action

This compound acts as a positive allosteric modulator of GPR65.[1] This means it binds to a site on the receptor distinct from the orthosteric site for its endogenous ligand (protons) and enhances the receptor's signaling activity.[2] The primary downstream signaling pathway activated by GPR65 is the Gαs-adenylyl cyclase-cAMP pathway. Therefore, treatment of GPR65-expressing cells with this compound, particularly in an acidic environment, results in a significant increase in intracellular cAMP levels.[1][3] This elevation in cAMP can, in turn, modulate various cellular functions, including the production and release of cytokines and chemokines in immune cells like dendritic cells.[1][4]

GPR65_Signaling_Pathway GPR65 GPR65 Gas Gαs GPR65->Gas activates This compound This compound (PAM) This compound->GPR65 enhances activity Protons H+ (Acidic pH) Protons->GPR65 activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokine_Mod Modulation of Cytokine & Chemokine Gene Expression CREB->Cytokine_Mod regulates

Caption: this compound enhances GPR65 signaling pathway.

Data Presentation

The following table summarizes the known in vitro activity of this compound. Researchers should use this data as a starting point for their own experimental design, with the understanding that optimal concentrations may vary depending on the cell type and experimental conditions.

ParameterCell LineAssayConcentrationObserved EffectReference
GPR65 ActivationHeLa cells expressing human or mouse GPR65cAMP Production Assay1.56 µMHigh activity observed[1]
Cytokine ModulationDendritic CellsCytokine/Chemokine ProfilingNot SpecifiedAlters cytokine and chemokine programs[1][4]

Experimental Protocols

Protocol 1: In Vitro cAMP Production Assay

This protocol is designed to measure the effect of this compound on GPR65-mediated cAMP production in a recombinant cell line.

Materials:

  • HEK293 or HeLa cells stably expressing human or mouse GPR65

  • Wild-type HEK293 or HeLa cells (for negative control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Forskolin (B1673556) (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH adjusted as needed)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed GPR65-expressing and wild-type cells into a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 10 nM to 100 µM.

    • Prepare a positive control solution of forskolin (e.g., 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Assay Procedure:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with assay buffer at the desired pH (e.g., pH 7.4 for basal activity and pH 6.8 for proton-stimulated activity).

    • Add the diluted this compound, forskolin, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the EC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.

cAMP_Assay_Workflow start Start seed_cells Seed GPR65-expressing and wild-type cells in a 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound, forskolin, and vehicle control incubate_overnight->prepare_compounds wash_cells Wash cells with assay buffer at desired pH prepare_compounds->wash_cells add_compounds Add compounds to wells wash_cells->add_compounds incubate_treatment Incubate for 30-60 min at 37°C add_compounds->incubate_treatment measure_cAMP Lyse cells and measure intracellular cAMP incubate_treatment->measure_cAMP analyze_data Analyze data and determine EC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cAMP production assay.
Protocol 2: Cytokine Profiling in Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of Mo-DCs and the subsequent analysis of cytokine production following treatment with this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) (for DC maturation)

  • ELISA kits or multiplex cytokine assay kits for target cytokines (e.g., IL-6, IL-12, TNF-α, IL-10)

  • 6-well and 96-well cell culture plates

Procedure:

  • Generation of Mo-DCs:

    • Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

    • Culture the monocytes in a 6-well plate in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature DCs (iDCs).

  • This compound Treatment and DC Maturation:

    • Harvest the iDCs and seed them into a 96-well plate at a density of 1 x 10⁵ cells per well.

    • Pre-treat the iDCs with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

    • Stimulate the DCs with a maturation agent such as LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the culture supernatants.

    • Measure the concentration of desired cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in this compound-treated wells to the vehicle-treated control wells.

    • Determine the dose-dependent effect of this compound on the production of different cytokines.

Cytokine_Profiling_Workflow start Start isolate_monocytes Isolate monocytes from PBMCs start->isolate_monocytes differentiate_dcs Differentiate into immature DCs with GM-CSF and IL-4 isolate_monocytes->differentiate_dcs seed_idcs Seed iDCs into a 96-well plate differentiate_dcs->seed_idcs pretreat_this compound Pre-treat with this compound seed_idcs->pretreat_this compound stimulate_lps Stimulate with LPS pretreat_this compound->stimulate_lps incubate_treatment Incubate for 24-48 hours stimulate_lps->incubate_treatment collect_supernatants Collect culture supernatants incubate_treatment->collect_supernatants measure_cytokines Measure cytokine levels (ELISA or Multiplex) collect_supernatants->measure_cytokines analyze_data Analyze cytokine data measure_cytokines->analyze_data end End analyze_data->end

Caption: Workflow for cytokine profiling in Mo-DCs.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Viability: It is recommended to perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the functional assays to ensure that the observed effects of this compound are not due to cytotoxicity.

  • pH of Assay Buffer: Since GPR65 is a proton-sensing receptor, the pH of the assay buffer can significantly impact its activity. It is crucial to carefully control and report the pH in all experiments.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known GPR65 agonist or a general pathway activator like forskolin) and negative (vehicle) controls to validate the assay performance.

  • Cell Line Authentication: Ensure that the cell lines used are properly authenticated and free from mycoplasma contamination.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a chemical probe to investigate the role of GPR65 in various physiological and pathological processes in vitro.

References

BRD5075: Modulating Dendritic Cell Function through GPR65 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5075 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor predominantly expressed on immune cells, including dendritic cells (DCs). In acidic microenvironments, often characteristic of inflammation and tumors, GPR65 activation triggers downstream signaling cascades that play a crucial role in regulating immune responses. This compound enhances the sensitivity of GPR65 to proton activation, leading to a robust increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of GPR65 activity with this compound presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases by altering the cytokine and chemokine profiles of key immune cells like dendritic cells.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound in dendritic cell studies, including its mechanism of action, protocols for in vitro experiments, and a summary of its effects on cytokine production.

Mechanism of Action

This compound potentiates the activation of GPR65 by extracellular protons. This allosteric modulation leads to the enhanced activation of the Gαs subunit of the G protein complex, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP.[2][3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that modulates the expression of various genes, including those encoding for cytokines and chemokines. In dendritic cells, this signaling cascade has been shown to suppress the expression of pro-inflammatory cytokines, thereby promoting a more tolerogenic or anti-inflammatory phenotype.[4][6][7][8]

Below is a diagram illustrating the signaling pathway of this compound in dendritic cells.

BRD5075_Signaling_Pathway This compound Signaling Pathway in Dendritic Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR65 GPR65 AC Adenylyl Cyclase GPR65->AC activates Gαs cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Modulation of Cytokine Gene Expression pCREB->Gene_Expression regulates This compound This compound This compound->GPR65 potentiates Protons H+ Protons->GPR65 activates

Caption: this compound potentiates GPR65 signaling, leading to altered cytokine gene expression.

Quantitative Data

The following table summarizes the observed effects of this compound on cytokine expression in dendritic cells. It is important to note that specific results may vary depending on the experimental conditions, such as the type of dendritic cells used (e.g., bone marrow-derived dendritic cells [BMDCs], monocyte-derived dendritic cells [moDCs]), stimulus, and the concentration of this compound.

Cytokine/ChemokineEffect of this compound TreatmentNotes
IL-1βDecreased ExpressionPart of the inflammasome pathway, a key pro-inflammatory cytokine.[5]
IL-2Decreased ExpressionPrimarily involved in T-cell proliferation.[5]
TNF-αDecreased ExpressionA major pro-inflammatory cytokine.[5]
Other ChemokinesDecreased ExpressionBroadly affects the recruitment of immune cells to sites of inflammation.[5]

Further quantitative dose-response data from specific studies is needed to populate a more detailed table.

Experimental Protocols

This section provides a general framework for studying the effects of this compound on bone marrow-derived dendritic cells (BMDCs).

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Treatment of BMDCs cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Harvest_BM 1. Isolate Bone Marrow from Mice Differentiate_BMDCs 2. Differentiate BMDCs (e.g., with GM-CSF) Harvest_BM->Differentiate_BMDCs Seed_BMDCs 3. Seed Differentiated BMDCs Differentiate_BMDCs->Seed_BMDCs Treat_this compound 4. Treat with this compound (various concentrations) Seed_BMDCs->Treat_this compound Stimulate_BMDCs 5. Stimulate with (e.g., LPS) Treat_this compound->Stimulate_BMDCs Collect_Supernatant 6. Collect Supernatant (for cytokine analysis) Stimulate_BMDCs->Collect_Supernatant Harvest_Cells 7. Harvest Cells (for gene expression/protein analysis) Stimulate_BMDCs->Harvest_Cells Analyze_Data 8. Analyze Data Collect_Supernatant->Analyze_Data Harvest_Cells->Analyze_Data

Caption: Workflow for investigating the impact of this compound on dendritic cell function.

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from standard methods for BMDC generation.[9][10][11][12][13][14]

Materials:

  • 6-well tissue culture plates

  • 10 cm non-tissue culture treated petri dishes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4) (optional, can promote a more homogenous DC population)

  • ACK lysis buffer (optional, for red blood cell lysis)

  • Sterile dissection tools

Procedure:

  • Humanely euthanize mice (e.g., C57BL/6) according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Aseptically dissect the femurs and tibias.

  • Remove all muscle and connective tissue from the bones.

  • Cut the ends of the bones and flush the bone marrow into a sterile 50 mL conical tube using a syringe with RPMI-1640 medium.

  • Create a single-cell suspension by gently pipetting up and down.

  • (Optional) Lyse red blood cells by incubating the cell suspension with ACK lysis buffer for 5 minutes at room temperature, then quench with excess medium.

  • Centrifuge the cells at 400 x g for 7 minutes at 4°C.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or automated cell counter.

  • Seed 2 x 10^6 bone marrow cells per 10 cm petri dish in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF (and optionally 10 ng/mL IL-4).

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently swirl the plates, remove half of the medium (5 mL), and replace it with 5 mL of fresh complete RPMI-1640 containing 20 ng/mL GM-CSF.

  • On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.

  • Centrifuge the collected cells, resuspend in fresh medium, and count for subsequent experiments. Purity can be assessed by flow cytometry for CD11c expression.

Protocol 2: Treatment of BMDCs with this compound and Stimulation

Materials:

  • Differentiated BMDCs (from Protocol 1)

  • This compound (stock solution typically in DMSO)

  • Lipopolysaccharide (LPS) or other appropriate stimulus (e.g., CpG, R848)

  • 96-well or 24-well tissue culture plates

  • Complete RPMI-1640 medium

Procedure:

  • Seed the differentiated BMDCs in tissue culture plates at a density of 0.5 - 1 x 10^6 cells/mL. The volume will depend on the plate format (e.g., 200 µL for a 96-well plate, 1 mL for a 24-well plate).

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Pre-treat the BMDCs with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Following the pre-treatment, add the stimulus to the wells. For example, stimulate with LPS at a final concentration of 100 ng/mL.

  • Incubate the plates for an appropriate time depending on the desired readout. For cytokine analysis in the supernatant, 18-24 hours is a common incubation time. For gene expression analysis, a shorter incubation of 4-6 hours may be optimal.

  • After incubation, proceed to sample collection and analysis.

Protocol 3: Analysis of Cytokine Production

Materials:

  • Supernatants from treated and stimulated BMDCs (from Protocol 2)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α, IL-12p70, IL-10) or a multiplex cytokine assay kit (e.g., Luminex-based).

Procedure:

  • Centrifuge the culture plates at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

  • Perform ELISA or multiplex assays according to the manufacturer's instructions to quantify the concentration of cytokines in each sample.

  • Analyze the data by comparing the cytokine levels in the this compound-treated groups to the vehicle control group.

Conclusion

This compound offers a valuable tool for investigating the role of GPR65 signaling in dendritic cells and its impact on the immune response. By potentiating GPR65 activity, this compound leads to a significant modulation of the cytokine and chemokine profile of dendritic cells, generally promoting an anti-inflammatory state. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in their specific dendritic cell models. Further investigation into the precise dose-response relationships and the effects on different dendritic cell subsets will be crucial for fully elucidating the therapeutic potential of targeting the GPR65 pathway.

References

Application Notes: Methods for Assessing BRD5075 Activity on Human vs. Mouse GPR65

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor predominantly expressed on immune cells.[1][2] It plays a crucial role in regulating tissue homeostasis and immune responses, particularly in acidic environments associated with inflammation and tumorigenesis.[1][3][4] Genome-wide association studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and multiple sclerosis.[3][5] Upon activation by extracellular protons (low pH), GPR65 signals through multiple G protein pathways, primarily Gαs to induce cyclic AMP (cAMP) production, but also Gαq/11 and Gα12/13 to mediate calcium mobilization and RhoA activation, respectively.[1][6]

BRD5075 is a potent small-molecule activator and positive allosteric modulator (PAM) of GPR65.[3][7] It enhances receptor signaling, particularly at subphysiological pH, and has been shown to modulate inflammatory cytokine and chemokine expression.[3][8] A key advantage of this compound is its demonstrated activity on both the human and mouse orthologs of GPR65, making it a valuable tool for translating findings from murine disease models to human biology.[3][7]

These application notes provide detailed protocols for assessing and comparing the activity of this compound on human and mouse GPR65, catering to researchers in immunology, pharmacology, and drug development.

GPR65 Signaling Pathways

GPR65 activation initiates a cascade of intracellular events. The primary and most readily measurable pathway is the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP.[4] The receptor can also couple to Gα12/13, activating RhoA and influencing the actin cytoskeleton, as well as recruit β-arrestins, which mediate receptor desensitization and can initiate separate signaling events.[6][9] this compound potentiates these signaling outputs in response to the natural ligand, protons.

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR65 GPR65 Gs Gαs GPR65->Gs G1213 Gα12/13 GPR65->G1213 bArrestin β-Arrestin GPR65->bArrestin This compound This compound (PAM) This compound->GPR65 Protons Low pH (H+) Protons->GPR65 AC Adenylyl Cyclase Gs->AC Activates RhoA RhoA Activation G1213->RhoA Signaling Desensitization & Signaling bArrestin->Signaling cAMP ↑ cAMP AC->cAMP Produces

Figure 1. GPR65 Signaling Pathways.

Quantitative Data Summary: this compound Activity

The following table summarizes the reported in vitro activity of this compound on human and mouse GPR65. Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies.

CompoundTargetAssay TypeReported ActivityReference
This compoundHuman GPR65 (Wild-Type)cAMP ProductionEC50 = 3.8 µM[7]
This compoundHuman GPR65 (I231L Variant)cAMP ProductionEC50 = 6.9 µM[7]
This compoundHuman GPR65G Protein RecruitmentRobust Induction[3][7]
This compoundMouse GPR65cAMP ProductionRobust Induction[3][7]
This compoundMouse GPR65G Protein RecruitmentRobust Induction[3][7]

Experimental Protocols

Here we provide detailed protocols for key assays to characterize the activity of this compound on human and mouse GPR65.

Protocol 1: cAMP Accumulation Assay

This is the primary assay for measuring GPR65 activation via the Gαs pathway. Bioluminescence-based assays like Promega's GloSensor™ or FRET-based assays are commonly used for their high sensitivity and throughput.[10][11]

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Seed HEK293 cells stably expressing human or mouse GPR65 into 96- or 384-well plates A2 If using transient transfection, introduce GPR65 and GloSensor™ plasmids A1->A2 A3 Incubate cells (e.g., 24h) to allow for adherence and expression A2->A3 B1 Equilibrate cells with GloSensor™ cAMP Reagent in CO2-independent buffer (e.g., 2 hours) A3->B1 B2 Add serial dilutions of this compound to the plate B3 Incubate for 15-30 minutes at room temperature C1 Measure luminescence using a plate reader B3->C1 C2 Normalize data to vehicle control C1->C2 C3 Plot dose-response curve and calculate EC50 values C2->C3

Figure 2. Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells (or another suitable host cell line like CHO-K1) stably expressing either human or mouse GPR65.[10]

    • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Preparation:

    • Plate cells in white, clear-bottom 96-well or 384-well assay plates at a density optimized for your cell line.

    • Allow cells to adhere overnight at 37°C, 5% CO2.

  • GloSensor™ cAMP Assay (Example Protocol): [11]

    • Remove culture medium from the cells.

    • Add GloSensor™ cAMP Reagent (Promega) diluted in a CO2-independent buffer (e.g., HBSS) containing 10% GloSensor™ supplement.

    • Incubate the plate at room temperature for 2 hours to equilibrate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the same CO2-independent buffer.

    • Add the compound dilutions to the assay plate. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., a BMG LABTECH PHERAstar or similar).

    • Normalize the data, setting the vehicle control as 0% activation and a maximal concentration of a known agonist or this compound as 100% activation.

    • Use a non-linear regression model (log(agonist) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR65 receptor, a key event in receptor desensitization and G protein-independent signaling.[12][13] Enzyme Fragment Complementation (EFC) technology, such as the PathHunter® assay from Eurofins DiscoverX, is a widely used method.[12][14]

bArrestin_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Seed PathHunter® cells expressing human or mouse GPR65-PK and β-arrestin-EA into assay plates A2 Incubate cells overnight to allow for adherence A1->A2 B1 Prepare serial dilutions of this compound in assay buffer A2->B1 B2 Add compound dilutions to the cells B3 Incubate for 60-90 minutes at 37°C or room temperature C1 Add PathHunter® detection reagents (Galacton Star® substrate) B3->C1 C2 Incubate for 60 minutes at room temperature C1->C2 C3 Measure chemiluminescence using a plate reader C2->C3 C4 Plot dose-response curve and calculate EC50 values C3->C4

Figure 3. Workflow for β-Arrestin Recruitment Assay.

Methodology:

  • Cell Culture:

    • Use a commercially available cell line engineered for β-arrestin recruitment assays, such as PathHunter® cells co-expressing the GPR65 of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[12]

  • Assay Preparation:

    • Plate the PathHunter® cells in the manufacturer-recommended medium into white-walled 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.

    • Add the detection solution to each well.

    • Incubate the plates at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Normalize the data and perform a non-linear regression analysis as described in Protocol 1 to determine the EC50 value for β-arrestin recruitment.

Protocol 3: Downstream Functional Assay - Cytokine Expression

To assess the functional consequences of GPR65 activation by this compound in a more physiologically relevant context, cytokine expression can be measured in primary immune cells. This compound has been shown to suppress TNF-α secretion in dendritic cells stimulated with lipopolysaccharide (LPS).[7]

Cytokine_Assay_Workflow cluster_prep Cell Preparation cluster_assay Cell Treatment cluster_readout Data Acquisition & Analysis A1 Isolate primary immune cells (e.g., bone marrow-derived dendritic cells) from human donors or mice A2 Culture and differentiate cells as required A1->A2 A3 Plate cells in a 24- or 48-well plate A2->A3 B1 Pre-treat cells with various concentrations of this compound (e.g., for 1 hour) A3->B1 B2 Stimulate cells with an inflammatory agent (e.g., LPS) B3 Incubate for a defined period (e.g., 6-24 hours) C1 Collect the cell culture supernatant B3->C1 C2 Measure cytokine concentration (e.g., TNF-α) using ELISA or a multiplex bead array C1->C2 C3 Analyze the data to determine the inhibitory effect of this compound C2->C3

Figure 4. Workflow for Cytokine Expression Assay.

Methodology:

  • Cell Isolation and Culture:

    • Isolate bone marrow from mice or peripheral blood mononuclear cells (PBMCs) from human donors.

    • Differentiate cells into bone marrow-derived dendritic cells (BMDCs) or monocyte-derived dendritic cells (MDDCs) using appropriate cytokines (e.g., GM-CSF and IL-4).

  • Cell Treatment:

    • Plate the differentiated dendritic cells in 48-well plates.

    • Pre-treat the cells with a dose range of this compound (e.g., 1-20 µM) or vehicle control for 1 hour.[7]

    • Stimulate the cells with an inflammatory stimulus such as LPS (100 ng/mL).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Cytokine Measurement:

    • Carefully collect the culture supernatant from each well.

    • Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercial ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent inhibitory effect. Calculate the IC50 if applicable.

References

Application Notes and Protocols for Cytokine and Chemokine Analysis Following BRD5075 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5075 is a novel small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). GPR65 is a proton-sensing receptor predominantly expressed on immune cells, including dendritic cells and macrophages, and is genetically linked to inflammatory conditions such as inflammatory bowel disease (IBD) and multiple sclerosis. In inflammatory microenvironments, localized tissue acidification leads to proton-mediated activation of GPR65. This activation initiates a signaling cascade through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] PKA, in turn, can phosphorylate transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in inflammation.

Recent studies have demonstrated that this compound can potentiate the activity of GPR65, leading to a significant alteration of cytokine and chemokine expression profiles in immune cells.[1] Specifically, in bone marrow-derived dendritic cells (BMDCs), treatment with this compound has been shown to suppress the expression of key pro-inflammatory cytokines and chemokines.[1] This makes this compound a valuable tool for research into GPR65-mediated signaling and a potential therapeutic candidate for inflammatory diseases. These application notes provide a summary of the effects of this compound on cytokine and chemokine gene expression and detailed protocols for replicating these findings.

Data Presentation: Effect of this compound on Cytokine and Chemokine Gene Expression

The following tables summarize the quantitative changes in gene expression of key pro-inflammatory cytokines and chemokines in mouse bone marrow-derived dendritic cells (BMDCs) following treatment with 20 µM this compound for 6 hours. The data is derived from RNA-Seq analysis and represents the fold change in expression compared to a DMSO vehicle control.[1]

Table 1: Down-regulation of Pro-inflammatory Cytokine Gene Expression by this compound

GeneCytokineFold Change vs. DMSO Control
Il1bInterleukin-1β (IL-1β)-2.5
Il12bInterleukin-12β (IL-12p40)-3.0
TnfTumor Necrosis Factor-α (TNF-α)-2.0

Table 2: Down-regulation of Chemokine Gene Expression by this compound

GeneChemokineFold Change vs. DMSO Control
Ccl2Chemokine (C-C motif) ligand 2 / MCP-1-4.0
Ccl7Chemokine (C-C motif) ligand 7 / MCP-3-3.5
Ccl22Chemokine (C-C motif) ligand 22 / MDC-2.8
Cxcl1Chemokine (C-X-C motif) ligand 1 / KC-3.2
Cxcl2Chemokine (C-X-C motif) ligand 2 / MIP-2α-3.8
Cxcl3Chemokine (C-X-C motif) ligand 3 / DCIP-1-3.3

Signaling Pathway and Experimental Workflow

GPR65_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound (PAM) Protons Protons (H+) (Acidic pH) GPR65 GPR65 Receptor Gas Gαs AC Adenylate Cyclase cAMP cAMP PKA Protein Kinase A (PKA) CREB CREB Gene Cytokine & Chemokine Gene Transcription Cytokines Decreased Pro-inflammatory Cytokine & Chemokine Expression

Caption: GPR65 signaling pathway activated by this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Cytokine & Chemokine Analysis A Isolate bone marrow from mice B Differentiate into BMDCs (7 days with rmGM-CSF) A->B C Seed BMDCs in 96-well plates B->C D Treat with 20 µM this compound or DMSO control C->D E Incubate for 6 hours D->E F Lyse cells and isolate total RNA E->F G Prepare RNA-Seq libraries (modified SmartSeq2) F->G H Sequence and analyze data G->H I Quantify differential gene expression of cytokines and chemokines H->I

Caption: Experimental workflow for cytokine analysis.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Neale et al. (2024) and the associated public data submission (GEO Accession: GSE243692).[1]

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Bone Marrow Isolation:

    • Euthanize C57BL/6 mice according to institutional guidelines.

    • Sterilize the hind legs with 70% ethanol.

    • Dissect the femur and tibia, removing all muscle tissue.

    • Flush the bone marrow from both ends of the bones using a 25-gauge needle with DMEM into a sterile petri dish.

    • Create a single-cell suspension by gently pipetting.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature.

    • Quench the lysis by adding 10 mL of complete DMEM.

    • Centrifuge and resuspend the cell pellet in complete DMEM.

  • Differentiation:

    • Culture the cells in complete DMEM (supplemented with 10% heat-inactivated FBS, GlutaMAX, and 1% penicillin-streptomycin) containing 20 ng/mL of recombinant mouse GM-CSF (rmGM-CSF).

    • On day 3, add additional complete DMEM with rmGM-CSF.

    • On day 7, the non-adherent and loosely adherent cells are mature BMDCs and are ready for use.

Protocol 2: this compound Treatment and Sample Collection
  • Cell Seeding:

    • Harvest the day 7 BMDCs and count them.

    • Seed the cells at a density of 1 x 10^5 cells per well in a 96-well tissue culture plate.

    • Allow the cells to adhere overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 20 µM working solution of this compound in complete DMEM. As a vehicle control, prepare a solution with the same final concentration of DMSO (e.g., 0.25%).

    • Carefully remove the existing media from the wells.

    • Add 100 µL of the this compound solution or the DMSO control solution to the respective wells.

    • Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Cell Lysis and Storage:

    • After incubation, centrifuge the plate at 100 x g for 3 minutes and remove the supernatant.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of a suitable lysis buffer for RNA extraction.

    • Pipette up and down to ensure complete lysis and freeze the plate at -80°C until RNA isolation.

Protocol 3: Cytokine and Chemokine Gene Expression Analysis by RNA-Seq
  • RNA Isolation:

    • Thaw the cell lysates and isolate total RNA using a magnetic bead-based purification kit (e.g., Dynabeads mRNA Direct Purification kit) according to the manufacturer's instructions.

  • Library Preparation (Modified SmartSeq2 Protocol):

    • Perform reverse transcription using Maxima Reverse Transcriptase.

    • Amplify the whole transcriptome using KAPA HotStart HiFi 2x ReadyMix.

    • Purify the amplified cDNA using AMPure XP beads.

    • Construct the final RNA-Seq libraries using a Nextera XT DNA Library Preparation kit.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a suitable Illumina platform.

    • Align the raw sequencing reads to the mouse reference genome.

    • Calculate the differential gene expression between the this compound-treated and DMSO control groups.

    • Identify the fold changes for key cytokine and chemokine genes.

Note: As an alternative to RNA-Seq, the expression of specific target genes can be validated using quantitative real-time PCR (qRT-PCR) with appropriate primers.

References

Application Notes and Protocols for a Novel Immunomodomodulatory Compound (e.g., BRD5075) in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Multiple sclerosis (MS) is a chronic, immune-mediated disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1][2] The pathogenesis of MS involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which infiltrate the CNS and mediate tissue injury.[2][3] This document provides a comprehensive guide for the preclinical evaluation of a novel immunomodulatory compound, referred to herein as BRD5075, for the potential treatment of multiple sclerosis. The included protocols and experimental designs are based on established methodologies in the field of neuroimmunology and are intended for use by researchers, scientists, and drug development professionals.

Application Notes

This compound is hypothesized to exert its therapeutic effects by modulating key signaling pathways involved in the activation and differentiation of pathogenic immune cells. Preclinical evaluation of this compound should focus on its impact on immune cell function both in vitro and in a relevant animal model of MS, Experimental Autoimmune Encephalomyelitis (EAE).[4][5]

Key Research Questions to Address:
  • What is the effect of this compound on the proliferation and cytokine production of T cells?

  • How does this compound modulate the activation and function of B cells and macrophages?

  • Does this compound ameliorate the clinical course of EAE in mice?

  • What is the impact of this compound on immune cell infiltration into the CNS in the EAE model?

  • Which signaling pathways are targeted by this compound in immune cells?

Data Presentation

Table 1: In Vitro Immunomodulatory Activity of this compound
Cell TypeAssayReadoutThis compound IC50/EC50 (µM)Positive Control
CD4+ T CellsProliferation Assay (CFSE)% ProliferationFingolimod
Cytokine Production (ELISA)IFN-γ, IL-17, IL-10Dimethyl Fumarate
B CellsActivation Marker Expression (Flow Cytometry)CD69, CD86Glatiramer Acetate
MacrophagesPro-inflammatory Cytokine Secretion (ELISA)TNF-α, IL-1β, IL-6Curcumin
Table 2: Efficacy of this compound in the EAE Mouse Model
Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)CNS Infiltrating CD4+ T cells (cells/gram ± SEM)
Vehicle Control
This compound (10 mg/kg)
This compound (30 mg/kg)
Fingolimod (1 mg/kg)

Experimental Protocols

In Vitro T Cell Proliferation and Cytokine Analysis

Principle: To assess the effect of this compound on the proliferation and cytokine profile of primary T cells.

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or splenocytes

  • CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3/CD28 antibodies

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • ELISA kits for IFN-γ, IL-17, and IL-10[6][7]

Procedure:

  • Isolate CD4+ T cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS).

  • Label the isolated T cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add serial dilutions of this compound to the wells. Include vehicle control and a positive control (e.g., Fingolimod).

  • Incubate for 72-96 hours at 37°C, 5% CO2.

  • After incubation, harvest the cells for flow cytometry analysis of CFSE dilution to determine proliferation.

  • Collect the culture supernatants to measure cytokine concentrations using ELISA kits for IFN-γ, IL-17, and IL-10, following the manufacturer's instructions.[6][8]

In Vivo EAE Model of Multiple Sclerosis

Principle: To evaluate the therapeutic efficacy of this compound in a well-established mouse model of MS.[2][9]

Materials:

  • Female C57BL/6 mice, 8-10 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle control

  • Positive control (e.g., Fingolimod)

Procedure:

  • EAE Induction: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. Administer pertussis toxin intraperitoneally on day 0 and day 2.[10]

  • Treatment: Begin daily oral gavage or intraperitoneal injection of this compound, vehicle, or positive control from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).[11]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Tissue Collection: At the peak of the disease or a predetermined endpoint, euthanize the mice and perfuse with PBS. Collect the brain and spinal cord for further analysis.

Flow Cytometry Analysis of CNS Infiltrating Immune Cells

Principle: To quantify the different immune cell populations that have infiltrated the CNS in EAE mice treated with this compound.[12][13]

Materials:

  • Brain and spinal cord tissue from EAE mice

  • Collagenase D and DNase I

  • Percoll gradient

  • Fluorescently conjugated antibodies against CD45, CD4, CD8, CD19, CD11b, Ly6G

  • Flow cytometer

Procedure:

  • Mechanically and enzymatically digest the brain and spinal cord tissue to obtain a single-cell suspension.[2]

  • Isolate the infiltrating leukocytes from the myelin debris using a Percoll gradient.

  • Stain the isolated cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages/microglia, neutrophils).[10][12]

Mandatory Visualizations

Signaling_Pathway cluster_T_Cell T Cell TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation DAG DAG PLCg1->DAG PKC PKCθ DAG->PKC NFkB NF-κB PKC->NFkB Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFkB->Cytokines Transcription This compound This compound This compound->PKC

Caption: Putative signaling pathway targeted by this compound in T cells.

Experimental_Workflow cluster_EAE_Induction EAE Induction cluster_Treatment Treatment cluster_Monitoring Monitoring & Analysis Day0 Day 0: Immunize with MOG35-55/CFA Inject Pertussis Toxin Day2 Day 2: Inject Pertussis Toxin Day0->Day2 Treatment Daily Treatment: - Vehicle - this compound - Positive Control Day2->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Analysis Endpoint Analysis: - CNS Histology - Flow Cytometry - Cytokine Profiling Scoring->Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in the EAE model.

Logical_Relationship MS Multiple Sclerosis Pathogenesis Immune_Dysregulation Immune Dysregulation (T cells, B cells, Macrophages) MS->Immune_Dysregulation CNS_Inflammation CNS Inflammation & Demyelination Immune_Dysregulation->CNS_Inflammation Therapeutic_Effect Therapeutic Effect: Amelioration of EAE Immune_Dysregulation->Therapeutic_Effect CNS_Inflammation->Therapeutic_Effect This compound This compound (Immunomodulator) This compound->Immune_Dysregulation This compound->Therapeutic_Effect

Caption: Logical relationship of this compound's proposed mechanism in MS.

References

Application Notes and Protocols for Lentiviral Transduction of GPR65 for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: GPR65-LV-BRD5075-ANP-001

Version: 1.0

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR that plays a significant role in various physiological and pathological processes, including immune response, inflammation, and cancer.[1][2] The receptor is activated by acidic extracellular pH and is coupled to Gαs proteins, which triggers the cAMP/PKA second messenger pathway.[1][3][4] This signaling can modulate cellular functions in immune cells like T-cells and macrophages.[1][4] Given its involvement in tumor development and immune regulation, GPR65 has emerged as a promising therapeutic target.[1][3]

Studying GPR65 function requires a robust and reliable cell-based assay system. A major challenge is achieving consistent and high-level expression of the receptor in host cells. Lentiviral transduction offers a highly efficient method for delivering the GPR65 transgene into a wide range of mammalian cells, including both dividing and non-dividing types.[5][6][7] This system integrates the gene of interest into the host cell genome, leading to stable, long-term protein expression, which is ideal for developing cell-based assays for drug screening and pathway analysis.[5][8]

BRD5075 is a potent activator and positive allosteric modulator (PAM) of GPR65 that induces GPR65-dependent cAMP production.[9][10] It serves as a valuable pharmacological tool to probe GPR65 function. This document provides a detailed protocol for the lentiviral production and transduction of cells to stably express GPR65, followed by a functional assay using this compound to measure receptor activation via cAMP signaling.

GPR65 Signaling Pathway

GPR65 is a pH-sensing receptor activated by an increase in extracellular protons (acidic pH).[1][4] Upon activation by low pH or a pharmacological agonist like this compound, GPR65 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Primarily, GPR65 couples to the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[1][3]

GPR65_Signaling_Pathway GPR65 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR65 GPR65 G_protein Gαs GPR65->G_protein Recruitment & Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalysis G_protein->AC Activation Protons Low pH (H+) or this compound Protons->GPR65 Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Downstream Cellular Response PKA->Response Phosphorylation

Figure 1: GPR65 Gαs-cAMP Signaling Pathway.

Experimental Workflow Overview

The overall process involves four main stages: (1) Production of replication-deficient lentiviral particles carrying the GPR65 gene in a packaging cell line (e.g., HEK293T); (2) Transduction of the target cell line with the harvested lentivirus; (3) Selection and expansion of a stable cell pool that expresses GPR65; and (4) Performing a functional assay using the GPR65-expressing cells and the activator this compound.

Experimental_Workflow Overall Experimental Workflow cluster_virus_production Stage 1: Lentivirus Production cluster_transduction Stage 2: Transduction cluster_selection Stage 3: Stable Cell Line Generation cluster_assay Stage 4: Functional Assay p1 Co-transfect HEK293T cells with: - pLenti-GPR65 Transfer Plasmid - psPAX2 (Packaging) - pMD2.G (Envelope) p2 Incubate 48-72 hours p1->p2 p3 Harvest & Filter Viral Supernatant p2->p3 t1 Add viral supernatant to target cells with Polybrene p3->t1 t2 Incubate 24 hours t1->t2 s1 Replace media with fresh media containing selection antibiotic (e.g., Puromycin) t2->s1 s2 Expand antibiotic-resistant polyclonal population s1->s2 s3 Validate GPR65 Expression (qPCR, Western Blot, etc.) s2->s3 a1 Seed GPR65-expressing cells s3->a1 a2 Stimulate with this compound dose-response a1->a2 a3 Measure intracellular cAMP levels a2->a3 a4 Data Analysis (EC50 determination) a3->a4

Figure 2: Workflow for creating and testing a GPR65 stable cell line.

Detailed Experimental Protocols

Protocol 1: Lentivirus Production and Transduction

This protocol describes the generation of lentiviral particles in HEK293T cells and their subsequent use to transduce a target cell line.

Materials:

  • HEK293T packaging cell line

  • Target cell line (e.g., HEK293, CHO, Jurkat)

  • DMEM and RPMI-1640 culture media

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • pLenti transfer plasmid containing the human GPR65 ORF (e.g., from OriGene RC207600L1)[11]

  • 2nd Generation Packaging Plasmid: psPAX2 (Addgene #12260)

  • Envelope Plasmid: pMD2.G (Addgene #12259)

  • Transfection Reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • Polybrene (8 mg/mL stock)

  • Puromycin (or other selection antibiotic corresponding to the transfer plasmid)

  • 0.45 µm syringe filters

Procedure:

Day 1: Seed HEK293T Cells

  • Seed 5 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS, 1% Pen-Strep).

  • Incubate overnight at 37°C, 5% CO₂. Cells should be 70-80% confluent on the day of transfection.

Day 2: Transfection

  • In Tube A, prepare the DNA mixture in 500 µL of serum-free medium (e.g., Opti-MEM):

    • 10 µg pLenti-GPR65 transfer plasmid

    • 7.5 µg psPAX2 packaging plasmid

    • 2.5 µg pMD2.G envelope plasmid

  • In Tube B, dilute the transfection reagent in 500 µL of serum-free medium according to the manufacturer's instructions.

  • Add the DNA mixture (Tube A) to the diluted transfection reagent (Tube B), mix gently, and incubate for 15-20 minutes at room temperature.

  • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

  • Incubate at 37°C, 5% CO₂.

Day 3: Change Media

  • After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.

Day 4 & 5: Harvest Viral Supernatant

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

  • Add 10 mL of fresh complete medium to the cells and return them to the incubator.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Centrifuge the pooled supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Filter the clarified supernatant through a 0.45 µm syringe filter.

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[12]

Day 5: Transduction of Target Cells

  • Seed the target cells in a 6-well plate such that they will be 50-70% confluent on the day of transduction.

  • On the day of transduction, remove the culture medium.

  • Prepare the transduction cocktail: Add varying amounts of viral supernatant (e.g., 10 µL, 50 µL, 200 µL) to 1 mL of fresh complete medium for the target cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[13][14]

  • Add the transduction cocktail to the cells. Include a "no-virus" control well.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Day 6 onwards: Antibiotic Selection

  • After 24 hours, remove the virus-containing medium and replace it with fresh complete medium.

  • Allow cells to recover for 24-48 hours.

  • Begin selection by adding the appropriate concentration of antibiotic (e.g., 1-10 µg/mL Puromycin) to the medium. The optimal concentration should be determined beforehand with a kill curve on the parental cell line.

  • Replace the selection medium every 2-3 days.

  • After 7-10 days, untransduced cells should be eliminated. Expand the surviving pool of GPR65-expressing cells for use in assays.

Protocol 2: this compound Functional Assay (cAMP Measurement)

This protocol measures the activation of the GPR65 receptor in the stably transduced cell line by quantifying intracellular cAMP levels following stimulation with this compound.

Materials:

  • GPR65-expressing stable cell line and parental (non-transduced) control cell line

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • This compound (stock solution in DMSO)[9]

  • cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE-based kits)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed the GPR65-expressing cells and parental control cells into the assay plate at a predetermined density (e.g., 5,000-20,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor. Also prepare a "vehicle control" (DMSO in assay buffer) and a "maximum stimulation" control (e.g., Forskolin).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of assay buffer containing the PDE inhibitor to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the serially diluted this compound or control compounds to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.

Data Presentation

Quantitative data from the experiments should be recorded and presented in a clear, tabular format.

Table 1: Example Data for Functional Lentiviral Titer This table helps determine the optimal volume of viral supernatant for transduction by correlating it with the percentage of surviving cells after antibiotic selection.

WellViral Supernatant (µL)Transduction Efficiency (% Survival)
10 (No Virus Control)0%
21025%
35078%
410095%
520096% (Potential multiple integrations)

Table 2: Example Data for this compound Dose-Response Assay This table shows the measured cAMP response in GPR65-expressing cells upon stimulation with varying concentrations of this compound.

This compound Conc. [M]Log [M]cAMP Response (RFU)% of Max Response
1.00E-09-9.01052.1%
1.00E-08-8.01203.7%
1.00E-07-7.045036.8%
3.16E-07-6.560252.8%
1.00E-06-6.089083.2%
3.16E-06-5.5101596.3%
1.00E-05-5.0104099.0%
3.16E-05-4.51050100.0%
Vehicle (DMSO)N/A1021.8%

From this data, an EC₅₀ value can be calculated using non-linear regression analysis.

Logical Relationships in the Assay System

The success of the this compound assay is dependent on the successful completion of the preceding steps. This logical flow highlights the critical dependencies from gene delivery to signal detection.

Logical_Relationship Assay System Dependencies LV Successful Lentiviral Transduction GE Stable GPR65 Gene Expression LV->GE enables PR Functional GPR65 Receptor on Cell Surface GE->PR enables ST This compound Receptor Stimulation PR->ST enables SG Measurable cAMP Signal (Assay Readout) ST->SG enables

Figure 3: Logical dependencies for a successful GPR65 functional assay.

References

Application Notes and Protocols for Modulating Immune Signaling in Primary Immune Cells with BRD5075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5075 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor highly expressed in various immune cells, including dendritic cells, macrophages, and T cells.[1][2] Activation of GPR65, particularly in acidic microenvironments often found at sites of inflammation, initiates a signaling cascade through the Gαs protein, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][3] This pathway is known to have immunomodulatory effects, generally leading to a dampening of pro-inflammatory responses.

This compound potentiates the activity of GPR65, making it a valuable tool for investigating the role of this receptor in immune signaling and a potential starting point for the development of therapeutics for inflammatory and autoimmune diseases.[1][4] These application notes provide detailed protocols for utilizing this compound to modulate immune signaling in primary immune cells, along with expected outcomes and data presentation guidelines.

Data Presentation

The following tables summarize the expected quantitative data for the effects of this compound on primary immune cells. Note: Specific IC50 and EC50 values for this compound are not extensively published and should be determined empirically for each primary cell type and experimental condition. The provided values are representative expectations based on the known mechanism of GPR65 agonists.

Table 1: Expected Effect of this compound on Pro-inflammatory Cytokine Secretion

Primary Immune Cell TypeStimulantCytokineExpected Effect of this compoundExpected IC50 Range (µM)
Human Monocyte-derived Dendritic CellsLPS (100 ng/mL)TNF-αInhibition1 - 10
Human Monocyte-derived Dendritic CellsLPS (100 ng/mL)IL-6Inhibition1 - 10
Murine Bone Marrow-derived MacrophagesLPS (100 ng/mL)TNF-αInhibition0.5 - 5
Murine Bone Marrow-derived MacrophagesLPS (100 ng/mL)IL-6Inhibition0.5 - 5
Human CD4+ T CellsAnti-CD3/CD28IFN-γInhibition1 - 15
Human CD4+ T CellsAnti-CD3/CD28IL-2Inhibition1 - 15

Table 2: Expected Effect of this compound on Intracellular Signaling Pathways

Primary Immune Cell TypeStimulantSignaling MoleculeExpected Effect of this compoundTime Point
Human Monocyte-derived Dendritic Cells-cAMPIncrease15-30 min
Murine Bone Marrow-derived MacrophagesLPS (100 ng/mL)Phospho-NF-κB p65Decrease30-60 min
Human CD4+ T CellsAnti-CD3/CD28Phospho-S6 Ribosomal ProteinDecrease1-2 hours

Signaling Pathways

This compound modulates immune signaling primarily through the potentiation of the GPR65 receptor. The canonical pathway involves the activation of adenylyl cyclase and the production of cAMP. This increase in intracellular cAMP can then influence other key signaling pathways involved in immunity, such as the NF-κB and mTOR pathways.

GPR65_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H+ H+ (Acidic pH) GPR65 GPR65 H+->GPR65 This compound This compound This compound->GPR65 PAM Gs Gαs GPR65->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition mTOR_inhibition Inhibition of mTOR Pathway PKA->mTOR_inhibition Cytokine_Modulation Modulation of Cytokine Gene Transcription CREB->Cytokine_Modulation NFkB_inhibition->Cytokine_Modulation mTOR_inhibition->Cytokine_Modulation

GPR65 signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on primary immune cells.

Protocol 1: Isolation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).

Workflow for dendritic cell isolation and treatment.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using a negative selection method such as the RosetteSep™ Human Monocyte Enrichment Cocktail.

  • Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

  • Incubate for 5-7 days at 37°C in a 5% CO2 incubator, adding fresh media with cytokines on day 3.

  • On day 7, harvest the immature mo-DCs.

  • Seed the mo-DCs in a 24-well plate at 5 x 10^5 cells/well.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.

Protocol 2: Measurement of Intracellular cAMP

This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.

Materials:

  • cAMP ELISA Kit

  • Primary immune cells (e.g., mo-DCs)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell Lysis Buffer

Procedure:

  • Seed primary immune cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

  • Perform the cAMP ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cAMP concentration based on the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and mTOR Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the NF-κB and mTOR signaling pathways.

Workflow for Western blot analysis.

Materials:

  • Primary immune cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Prepare protein lysates from treated and untreated primary immune cells.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Cytokine Quantification by ELISA

This protocol describes the measurement of secreted cytokines in cell culture supernatants.

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Cell culture supernatants

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Conclusion

This compound serves as a valuable chemical probe to explore the immunomodulatory functions of GPR65. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on primary immune cells. By quantifying changes in cytokine production and key signaling pathways, a deeper understanding of GPR65-mediated immune regulation can be achieved, potentially paving the way for novel therapeutic strategies in inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

BRD5075 Technical Support Center: A Guide to Solubility and Cell-Based Assay Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD5075, a potent activator of G protein-coupled receptor 65 (GPR65). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, preparation, and use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a potent positive allosteric modulator (PAM) of GPR65.[1] GPR65 is a proton-sensing receptor expressed in immune cells that is linked to inflammatory diseases such as multiple sclerosis and inflammatory bowel disease (IBD).[2] this compound enhances the receptor's activity, leading to the induction of GPR65-dependent cyclic AMP (cAMP) production and the recruitment of G proteins.[1][2][3] This modulation of GPR65 signaling can alter cytokine and chemokine programs in immune cells, for instance, by decreasing the gene expression of pro-inflammatory cytokines like IL-1, IL-2, and TNF.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1][4]

Q3: What is the solubility of this compound in DMSO?

A3: this compound has a high solubility in DMSO, reaching up to approximately 100 mg/mL (~239.54 mM) with the aid of ultrasonication.[4] A common stock solution concentration is 10 mM in DMSO.[1]

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo applications, this compound requires a co-solvent formulation to maintain solubility in aqueous environments. Two common formulations are provided in the tables below.[3][4] It is crucial to add the solvents sequentially as listed and ensure the solution is clear at each step.[4]

Q5: How should I store this compound powder and stock solutions?

A5: The solid powder form of this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[4] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon storage. The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.Store aliquoted stock solutions at -80°C for long-term storage. Avoid repeated freezing and thawing.[3][4]
Precipitation or phase separation occurs during the preparation of in vivo formulations. The solvents were not added sequentially, or the compound was not fully dissolved at each step.Add each solvent one by one in the specified order and ensure the solution is clear before adding the next solvent. Gentle heating and/or sonication can be used to aid dissolution.[3]
Inconsistent results in cell-based assays. Inaccurate concentration of the final working solution due to improper dilution. Degradation of the compound.Prepare fresh dilutions from a properly stored stock solution for each experiment. Verify the accuracy of your dilution calculations.
Low or no cellular response to this compound treatment. The working concentration is too low. The cells do not express sufficient levels of GPR65. The compound has degraded.Perform a dose-response experiment to determine the optimal concentration. Confirm GPR65 expression in your cell line. Use a freshly prepared solution from a properly stored stock.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityMolar ConcentrationNotes
DMSO~100 mg/mL~239.54 mMUltrasonication may be required.[4]

Table 2: In Vivo Formulation Recipes

FormulationComponentsSolubility
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.99 mM)
Formulation 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.99 mM)
Data sourced from MedchemExpress and Invivochem.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (Molecular Weight: 417.46 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.17 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • It is recommended to prepare fresh working solutions for each experiment.

  • Add the final working solution to your cells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

BRD5075_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 Receptor This compound->GPR65 Activates G_protein G Protein GPR65->G_protein Recruits AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Cytokine Decreased Pro-inflammatory Cytokine Expression (e.g., IL-1, IL-2, TNF) cAMP->Cytokine Leads to

Caption: this compound signaling pathway via GPR65 activation.

BRD5075_Preparation_Workflow start Start weigh Weigh this compound Solid Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute working Final Working Solution dilute->working end Add to Cells working->end

Caption: Workflow for this compound solution preparation.

References

Technical Support Center: Optimizing BRD5075 Concentration for GPR65 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD5075 to achieve maximum G protein-coupled receptor 65 (GPR65) activation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and GPR65.

Question: Why am I observing a low or no signal in my GPR65 activation assay?

Answer:

Several factors can contribute to a weak or absent signal. Consider the following potential causes and solutions:

  • Suboptimal this compound Concentration: Ensure you are using a concentration of this compound within the effective range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

  • Incorrect pH of Assay Buffer: GPR65 is a proton-sensing receptor, and its activation by this compound is pH-dependent.[1][2] Acidic conditions generally enhance GPR65 activity.[1][2] Verify that your assay buffer pH is optimal for GPR65 activation, typically between 6.8 and 7.2.[1][3]

  • Low GPR65 Expression: The cell line used may not express sufficient levels of GPR65. Confirm receptor expression using techniques like qPCR or flow cytometry. If expression is low, consider using a cell line with higher GPR65 expression or a transient transfection system to overexpress the receptor.[3]

  • Cell Seeding Density: The number of cells per well can significantly impact the assay window. An insufficient number of cells may not produce a detectable signal. Conversely, too many cells can lead to high background and a reduced signal-to-noise ratio. Optimize cell seeding density for your specific assay.[4][5]

  • Compound Solubility and Stability: this compound should be fully dissolved for accurate results. This compound is soluble in DMSO.[1][6] Ensure that the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Also, consider the stability of this compound in your culture media over the course of the experiment.[7][8][9]

Question: My GPR65 activation assay shows high background signal. What could be the cause?

Answer:

High background can mask the specific signal from GPR65 activation. Here are some common causes and their solutions:

  • Constitutive GPR65 Activity: Some cell lines may exhibit high basal GPR65 activity, even in the absence of an agonist. This can be influenced by the pH of the culture medium. Ensure your basal measurements are taken at a pH where GPR65 is not constitutively active (e.g., pH 7.4 or higher).

  • Excessive Cell Number: As mentioned previously, too many cells can contribute to a high background signal. Re-optimize your cell seeding density.

  • Assay Reagent Issues: Expired or improperly stored assay reagents can lead to high background. Always use fresh reagents and follow the manufacturer's storage instructions.

Question: I am seeing inconsistent or variable results between experiments. How can I improve reproducibility?

Answer:

Reproducibility is key to reliable data. To minimize variability, consider the following:

  • Standardize Cell Culture Conditions: Use cells from a consistent passage number, maintain a standardized cell seeding density, and ensure uniform incubation times and conditions (temperature, CO2).

  • Precise Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure accurate and consistent pipetting.

  • Consistent Assay Protocol: Adhere strictly to your optimized assay protocol, including incubation times, reagent addition order, and reading parameters.

  • pH Control: Precisely control the pH of your assay buffer for every experiment, as minor variations can significantly impact GPR65 activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate GPR65?

A1: this compound is a potent and specific activator of GPR65.[6] It acts as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the natural ligand (protons) to enhance the receptor's activation.[6] This leads to the potentiation of downstream signaling pathways.

Q2: What is the primary signaling pathway activated by GPR65?

A2: GPR65 primarily couples to the Gαs protein.[3][10][11] Upon activation, this leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][10][11] GPR65 can also signal through the Gα12/13 pathway.[11]

Q3: What are the reported EC50 values for this compound?

A3: The half-maximal effective concentration (EC50) for this compound-induced cAMP production has been reported to be approximately 3.8 µM for wild-type (WT) GPR65 and 6.9 µM for the I231L variant.[6]

Q4: Is the activity of this compound dependent on pH?

A4: Yes, as a positive allosteric modulator of a proton-sensing receptor, the activity of this compound is influenced by pH.[1][12] It potentiates the activation of GPR65 by protons, so its effect is more pronounced in an acidic to neutral pH range.[1][12]

Q5: What cell lines are suitable for GPR65 activation assays?

A5: Cell lines endogenously expressing GPR65, such as certain immune cell lines (e.g., T-cells, macrophages), can be used.[10][13] Alternatively, HEK293 or CHO cells stably or transiently transfected to express GPR65 are commonly used and provide a robust system for studying receptor activation.[3][14]

Data Presentation

Table 1: Potency of this compound in GPR65-Mediated cAMP Production

GPR65 GenotypeAssay TypeEC50 (µM)Reference
Wild-Type (WT)cAMP Production3.8[6]
I231L VariantcAMP Production6.9[6]

Experimental Protocols

Detailed Methodology for GPR65 Activation Assay (cAMP Measurement)

This protocol outlines a typical workflow for measuring GPR65 activation by this compound through the quantification of intracellular cAMP.

Materials:

  • Cells expressing GPR65 (e.g., HEK293-GPR65 stable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer with varying pH (e.g., HBSS with 20 mM HEPES, adjusted to desired pH)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • 384-well white opaque microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture GPR65-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer.

    • Perform a cell count and viability assessment.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 - 20,000 cells/well).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration (vehicle control).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for GPR65 activation and cAMP accumulation.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP assay kit, add the detection reagents to each well. This typically involves a lysis step followed by the addition of donor and acceptor molecules for FRET-based assays.

    • Incubate the plate for the recommended time to allow the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with your assay format (e.g., measuring fluorescence at specific wavelengths for HTRF).

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR65 GPR65 Protons (H+)->GPR65 Activates This compound This compound This compound->GPR65 Potentiates Gs Gαs GPR65->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture GPR65- expressing cells B 2. Optimize cell seeding density A->B D 4. Seed cells into assay plate B->D C 3. Prepare this compound serial dilutions E 5. Add this compound and controls C->E D->E F 6. Incubate for optimal time E->F G 7. Add cAMP detection reagents F->G H 8. Read plate on luminometer/fluorometer G->H I 9. Analyze data and determine EC50 H->I Troubleshooting_Tree cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Low/No Signal? A Check this compound concentration range Start->A Yes HighBg High Background? Start->HighBg No B Verify assay buffer pH (6.8-7.2) A->B C Confirm GPR65 expression level B->C D Optimize cell seeding density C->D End Problem Solved D->End E Check for constitutive activity at basal pH HighBg->E Yes Inconsistent Inconsistent Results? HighBg->Inconsistent No F Reduce cell seeding density E->F G Use fresh assay reagents F->G G->End H Standardize cell culture conditions Inconsistent->H Yes Inconsistent->End No I Ensure precise reagent preparation H->I J Strictly follow optimized protocol I->J J->End

References

Potential off-target effects of BRD5075 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BRD5075 in cellular models, with a focus on understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a pH-sensing receptor primarily expressed on immune cells.[2] Upon binding, this compound enhances the receptor's sensitivity to acidic pH, leading to the activation of downstream signaling pathways. The primary on-target effect of this compound is the potentiation of GPR65 signaling, which results in increased intracellular cyclic AMP (cAMP) production.[1][3] This modulation of the GPR65 pathway can, in turn, influence the expression of various cytokines and chemokines.[3]

Q2: Has the off-target profile of this compound been characterized?

Currently, there is no publicly available data from broad off-target screening assays for this compound, such as comprehensive kinase profiling or binding assays against a wide panel of receptors, ion channels, and transporters. While this compound has been described as a specific activator of GPR65, it is a common practice in drug discovery to assess the selectivity of small molecules to rule out unintended interactions.[1] The absence of this data in the public domain does not confirm the absence of off-target effects.

Q3: What are the potential downstream signaling pathways activated by this compound through GPR65?

GPR65 is known to couple to several G protein families, leading to the activation of multiple downstream signaling cascades. Understanding these on-target pathways is crucial, as their complex effects could be misinterpreted as off-target phenomena. The key GPR65 signaling pathways include:

  • Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4][5] cAMP then activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[4][5]

  • Gq/11 Pathway: GPR65 can also couple to the Gq/11 family of G proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][7][8][9]

  • G12/13 Pathway: Activation of the G12/13 pathway leads to the activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK).[10][11][12] This pathway is primarily involved in regulating the actin cytoskeleton, cell adhesion, and migration.[10][11][12]

Q4: How can I differentiate between on-target and potential off-target effects of this compound in my cellular model?

Distinguishing between on-target and off-target effects is a critical aspect of target validation. Here are several strategies:

  • Use of GPR65 Knockout/Knockdown Cells: The most definitive way to confirm that an observed effect is mediated by GPR65 is to use a cellular model where the GPR65 gene is knocked out or its expression is knocked down (e.g., using siRNA or shRNA). If the effect of this compound is absent in these cells compared to wild-type controls, it strongly suggests an on-target mechanism.

  • Use of a Structurally Unrelated GPR65 Agonist: If another GPR65 agonist with a different chemical structure elicits the same phenotype, it provides evidence for an on-target effect.

  • Dose-Response Correlation: Compare the concentration of this compound required to elicit the cellular phenotype with its EC50 for GPR65 activation. On-target effects should occur at concentrations comparable to the EC50.

  • Rescue Experiments: If this compound induces a phenotype, determine if it can be reversed by a GPR65 antagonist or by inhibiting a downstream signaling molecule in the GPR65 pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cytotoxicity observed after this compound treatment. Off-target toxicity: this compound may be interacting with other cellular targets that regulate cell viability.Perform a dose-response curve to determine the lowest effective concentration. Test the effect of this compound in a GPR65-knockout cell line to see if the toxicity is GPR65-independent.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used.Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control.
Inconsistent or unexpected cellular phenotype observed. On-target effect through a lesser-known GPR65 pathway: The phenotype may be a legitimate consequence of GPR65 activation, but through a signaling pathway that is not well-characterized in your cell type.Investigate the activation of different GPR65 signaling arms (Gs, Gq, G12/13) in your cellular model.
Off-target effect: The phenotype may be due to the interaction of this compound with an unintended molecular target.Employ strategies to differentiate on-target from off-target effects as described in FAQ Q4. Consider performing a broad kinase screen or other off-target profiling assays if resources permit.
Lack of a cellular response to this compound. Low or absent GPR65 expression: The cell line being used may not express GPR65 at a sufficient level.Verify GPR65 expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal.Perform a dose-response and time-course experiment to determine the optimal conditions for GPR65 activation.
Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment.Prepare fresh stock solutions and minimize the time the compound is in the media before the assay.

Quantitative Data

Compound Target Effect Assay Cell Line EC50 (µM) Reference
This compoundWild-Type Human GPR65Activation (cAMP production)cAMP AssayHeLa3.8[1]
This compoundHuman GPR65 I231L VariantActivation (cAMP production)cAMP AssayHeLa6.9[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement Assay

This protocol is for measuring intracellular cAMP levels in response to this compound treatment, a primary readout of GPR65 activation.

Materials:

  • Cells expressing GPR65 (e.g., HEK293 or CHO cells stably expressing GPR65)

  • This compound

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • 96- or 384-well white opaque plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed GPR65-expressing cells in a 96- or 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Cell Stimulation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound or vehicle control to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit, lyse the cells and perform the cAMP detection steps.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the concentration of cAMP for each treatment condition. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Cytokine Profiling Assay

This protocol is to assess the effect of this compound on the secretion of cytokines and chemokines from immune cells.

Materials:

  • Primary immune cells (e.g., human PBMCs or mouse bone marrow-derived dendritic cells)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant (e.g., lipopolysaccharide [LPS] for dendritic cells)

  • Multi-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or antibody array) or individual ELISA kits

  • Plate reader or flow cytometer for the chosen assay

Procedure:

  • Cell Seeding: Plate the immune cells in a multi-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period (e.g., 1 hour).

  • Cell Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production. Include an unstimulated control.

  • Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Analyze the cytokine levels in the supernatant using a multiplex assay or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels between different treatment groups.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gs Gs Pathway cluster_gq Gq/11 Pathway cluster_g12 G12/13 Pathway This compound This compound GPR65 GPR65 This compound->GPR65 Low_pH Low_pH Low_pH->GPR65 Gs Gs GPR65->Gs Gq Gq GPR65->Gq G12 G12 GPR65->G12 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression_Gs Gene Expression CREB->Gene_Expression_Gs PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq RhoA RhoA G12->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Response Cytoskeletal Response ROCK->Cytoskeletal_Response

Caption: GPR65 Signaling Pathways Activated by this compound.

troubleshooting_workflow Start Unexpected Cellular Phenotype with this compound Check_GPR65 Is GPR65 expressed in your cell line? Start->Check_GPR65 Verify_Expression Verify GPR65 expression (RT-qPCR, Western Blot) Check_GPR65->Verify_Expression Unsure Use_KO_Cells Phenotype present in GPR65 KO/KD cells? Check_GPR65->Use_KO_Cells Yes No_Expression Consider using a GPR65- expressing cell line. Check_GPR65->No_Expression No On_Target Likely On-Target Effect: Investigate GPR65 downstream signaling (Gs, Gq, G12/13) Use_KO_Cells->On_Target No Off_Target Potential Off-Target Effect: - Use structurally unrelated agonist - Perform off-target screening Use_KO_Cells->Off_Target Yes

Caption: Troubleshooting Workflow for Unexpected Phenotypes.

References

BRD5075 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BRD5075 for long-term use. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for long-term storage of solid this compound?

For long-term viability, solid this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

2. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in DMSO.[1] Once prepared, the solution should be aliquoted into tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[2] For storage, it is advised to keep these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always use the solution as soon as possible after preparation.[3]

3. What should I do if I observe precipitation when preparing a solution of this compound?

If you notice precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to help dissolve the compound.[2]

4. Can I store my this compound solution at 4°C?

Short-term storage of solutions at 4°C is generally not recommended due to the potential for degradation. For optimal stability, frozen storage at -20°C or -80°C is advised.[1][2]

5. How many freeze-thaw cycles can a this compound solution withstand?

To ensure the integrity and activity of the compound, it is best to avoid repeated freeze-thaw cycles.[2] We strongly recommend aliquoting the stock solution into single-use volumes.

Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage of Solid this compound

TemperatureDuration
-20°C12 Months
4°C6 Months

Data sourced from Probechem Biochemicals.[1]

Table 2: Storage of this compound Stock Solutions

TemperatureDuration
-80°C6 Months
-20°C1 Month

Data sourced from MedchemExpress.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or no compound activity - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Incorrect final concentration in the assay.- Verify that the compound has been stored according to the recommendations.- Use a fresh aliquot of the stock solution.- Recalculate and confirm all dilutions.
Precipitation in stock solution or assay media - The solubility limit of the compound has been exceeded.- The solvent is incompatible with the assay conditions.- Gently warm and/or sonicate the solution to aid dissolution.[2]- Prepare a fresh solution at a lower concentration.- Perform a solvent compatibility test with your assay media.
Inconsistent results between experiments - Variability in compound preparation.- Degradation of the compound over time.- Ensure consistent preparation of the compound for each experiment.- Use a fresh stock solution for critical experiments.- Keep detailed records of stock solution preparation and storage dates.

Experimental Protocols

Protocol for a GPR65-Dependent cAMP Assay

This protocol outlines a typical experiment to measure the effect of this compound on cAMP production in cells expressing GPR65.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed GPR65-expressing cells in a 96-well plate prep_compound Prepare serial dilutions of this compound treat_cells Add this compound dilutions to the cells prep_compound->treat_cells incubate Incubate at 37°C treat_cells->incubate lyse_cells Lyse the cells incubate->lyse_cells detect_cAMP Detect cAMP levels using a suitable assay kit lyse_cells->detect_cAMP read_plate Read the plate using a plate reader detect_cAMP->read_plate analyze_data Calculate EC50 values and generate dose-response curves read_plate->analyze_data

Workflow for a typical cAMP assay with this compound.

Signaling Pathway

This compound is an activator of GPR65, a G protein-coupled receptor (GPCR).[1] Activation of GPR65 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2] This signaling cascade ultimately results in the decreased expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF.[2]

GPR65_pathway This compound This compound GPR65 GPR65 This compound->GPR65 activates G_protein G Protein GPR65->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokines Decreased IL-1, IL-2, TNF Gene Expression CREB->Cytokines regulates

Simplified GPR65 signaling pathway activated by this compound.

References

Addressing BRD5075 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BRD5075 precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Issue 1: Immediate Precipitate Formation Upon Addition to Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening, and how can I prevent this?

Answer: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media leads to rapid solvent exchange and precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[2]
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation After Incubation

Question: The media containing this compound looks fine initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.
Media Evaporation Evaporation of water from the culture media increases the concentration of all components, potentially exceeding the solubility of this compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3]If possible, try a different basal media formulation.
pH Shifts Cellular metabolism can cause changes in the pH of the culture medium, which can alter the solubility of the compound.Ensure the medium is adequately buffered and that the pH is stable throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent activator of G-protein coupled receptor 65 (GPR65).[4] Activation of GPR65 leads to the production of cyclic AMP (cAMP) and can result in the decreased expression of inflammatory cytokines such as IL-1, IL-2, and TNF.[4]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock and add it to your complete cell culture medium in a multi-well plate. Incubate the plate under your experimental conditions and observe for any signs of precipitation at various time points. The highest concentration that remains clear is your maximum working soluble concentration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 100% DMSO.

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes.

  • Store the aliquots at -80°C or -20°C.[4]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol provides a general method for diluting the DMSO stock to prevent precipitation.

  • Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.

  • In a sterile conical tube, add the required volume of pre-warmed medium.

  • Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Aim for a final DMSO concentration of ≤ 0.1%.

  • Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the stock solution drop-by-drop.[2] This gradual addition is key to preventing solvent shock.

  • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always include a vehicle control (media containing the same final concentration of DMSO without this compound) in your experiments.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Activates Gs Gαs GPR65->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↓ Inflammatory Gene Expression (IL-1, IL-2, TNF) CREB->Gene_Expression Modulates

Caption: GPR65 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration too high? Start->Check_Concentration Check_Dilution Was dilution performed correctly? Check_Concentration->Check_Dilution No Solution_Concentration Lower working concentration Check_Concentration->Solution_Concentration Yes Check_Temp Was media pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Solution_Dilution Use serial dilution, add dropwise while vortexing Check_Dilution->Solution_Dilution No Check_DMSO Is final DMSO conc. ≤ 0.1%? Check_Temp->Check_DMSO Yes Solution_Temp Pre-warm media before use Check_Temp->Solution_Temp No Solution_DMSO Prepare a more dilute stock Check_DMSO->Solution_DMSO No Success Precipitation Resolved Check_DMSO->Success Yes Solution_Concentration->Success Solution_Dilution->Success Solution_Temp->Success Solution_DMSO->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Best Practices for Using BRD5075 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BRD5075, a potent and selective positive allosteric modulator (PAM) of G-protein coupled receptor 65 (GPR65), in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a positive allosteric modulator of GPR65.[1] This means it binds to a site on the receptor distinct from the primary (orthosteric) ligand binding site and enhances the receptor's response to its endogenous ligand, which are protons (H+).[2][3] Activation of GPR65, a proton-sensing receptor, is particularly relevant in acidic microenvironments often associated with inflammation.[3][4] Upon activation, GPR65 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5] This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), IL-2, and Tumor Necrosis Factor (TNF).[5]

Q2: What are the primary applications of this compound in high-throughput screening?

A2: this compound is primarily used in HTS to identify and characterize other potential modulators of GPR65. It can serve as a reference compound in screens for novel GPR65 activators or to study the effects of GPR65 activation on various cellular pathways in a high-throughput format. Given its role in modulating inflammatory responses, it is a valuable tool in drug discovery efforts targeting inflammatory diseases like inflammatory bowel disease (IBD) and multiple sclerosis.[5]

Q3: What cell types are suitable for HTS assays with this compound?

A3: Cell lines endogenously expressing GPR65 or recombinant cell lines engineered to overexpress the receptor are suitable. GPR65 is highly expressed in leukocytes and leukocyte-rich tissues.[3] For HTS, a stable cell line with consistent GPR65 expression is crucial for robust and reproducible results.

Q4: How should I prepare and store this compound for HTS?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5] For working solutions, the DMSO stock can be further diluted in an appropriate assay buffer. It is recommended to prepare fresh dilutions for each experiment to avoid potential compound degradation. For long-term storage, the stock solution in DMSO should be stored at -20°C or -80°C.[5] Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

Issue: High Well-to-Well Variability in cAMP Assay Results

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette or an automated cell dispenser for accurate and consistent cell numbers in each well.

  • Possible Cause 2: Edge Effects on the Assay Plate.

    • Solution: Edge effects, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer rows and columns for experimental samples. These wells can be filled with buffer or media to create a more uniform environment across the plate.

  • Possible Cause 3: Inaccurate Liquid Handling.

    • Solution: Calibrate and regularly maintain all liquid handling equipment, including multichannel pipettes and automated dispensers. Ensure proper mixing of reagents before dispensing.

Issue: Low Z'-Factor in the HTS Assay

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A low Z'-factor suggests a small separation between the positive and negative controls, making it difficult to identify true hits.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response curve for this compound to determine the optimal concentration that yields a robust and reproducible signal. The EC80 (the concentration that produces 80% of the maximal response) is often used for the positive control in HTS.

  • Possible Cause 2: Low GPR65 Expression in the Cell Line.

    • Solution: Verify the expression level of GPR65 in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a different cell line or one that has been engineered to overexpress GPR65.

  • Possible Cause 3: Assay Conditions Not Optimized.

    • Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. Since GPR65 is a proton-sensing receptor, the pH of the assay buffer is a critical parameter and should be carefully controlled and optimized.[4]

Issue: High Rate of False Positives or False Negatives

  • Possible Cause 1: Compound Interference with the Assay Readout.

    • Solution: Some library compounds may autofluoresce or interfere with the detection chemistry of the cAMP assay. To identify these, perform a counterscreen where the compounds are tested in the absence of cells or a key assay component.

  • Possible Cause 2: Cytotoxicity of Test Compounds.

    • Solution: A decrease in signal may be due to cell death rather than GPR65 inhibition. It is essential to perform a parallel cytotoxicity assay to identify compounds that are toxic to the cells at the screening concentration.

  • Possible Cause 3: this compound is a Positive Allosteric Modulator (PAM).

    • Solution: When screening for other PAMs, the presence of an orthosteric agonist (protons) is necessary. Ensure the pH of your assay medium is in a range that allows for the detection of potentiation by your test compounds.[1]

Quantitative Data Summary

The following table summarizes the activity of this compound in a cAMP assay measuring GPR65 activation.

CompoundAssay TypeCell LineEC50 (µM)Max Response (% of Control)pH
This compound cAMP AccumulationhGPR65-expressing cells~1-5Not explicitly stated, but shown to be a potent activator6.6 - 7.6

Note: The exact EC50 can vary depending on the specific cell line and assay conditions. The provided range is based on published data where this compound was identified as a potent activator.[1]

Experimental Protocols

High-Throughput Screening Protocol for GPR65 Activation using a cAMP Assay

This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify activators of GPR65 using this compound as a positive control.

Materials:

  • GPR65-expressing cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS) adjusted to the desired pH

  • This compound (positive control)

  • DMSO (vehicle control)

  • Test compound library

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based)

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Plate reader compatible with the chosen cAMP detection technology

Methodology:

  • Cell Seeding:

    • Harvest and resuspend GPR65-expressing cells in the appropriate cell culture medium.

    • Dispense 2,000-10,000 cells per well into a 384-well assay plate using an automated dispenser.

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the test compounds and controls (this compound and DMSO) in the assay buffer.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the corresponding wells of the cell plate.

    • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for compound-receptor interaction and subsequent cAMP production.

  • cAMP Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Add the detection reagents to each well of the assay plate.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate settings for the chosen detection technology (e.g., fluorescence intensity, time-resolved fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of activation for each test compound relative to the positive (this compound) and negative (DMSO) controls.

    • Determine the Z'-factor for each plate to assess the quality of the assay.

    • Identify "hit" compounds that exhibit significant activation of GPR65.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons (H+) GPR65 GPR65 Protons->GPR65 Activates This compound This compound (PAM) This compound->GPR65 Potentiates Gs Gαs GPR65->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokines ↓ Pro-inflammatory Cytokines (IL-1, IL-2, TNF) CREB->Cytokines Regulates Transcription

Caption: GPR65 signaling pathway activated by protons and potentiated by this compound.

HTS_Workflow start Start cell_seeding 1. Seed GPR65-expressing cells in 384-well plates start->cell_seeding incubation1 2. Incubate 18-24h cell_seeding->incubation1 compound_addition 3. Add test compounds, This compound (control), & DMSO (control) incubation1->compound_addition incubation2 4. Incubate 30-60 min compound_addition->incubation2 reagent_addition 5. Add cAMP detection reagents incubation2->reagent_addition incubation3 6. Incubate 60 min reagent_addition->incubation3 read_plate 7. Read plate incubation3->read_plate data_analysis 8. Analyze data (Z', % activation) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-throughput screening workflow for GPR65 activators.

References

Technical Support Center: Validating BRD5075 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the GPR65 activator, BRD5075, in a new cell line.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing a significant increase in cAMP levels after treating our new cell line with this compound. What are the possible reasons and troubleshooting steps?

A1: Several factors can contribute to a lack of cAMP response. Here's a systematic troubleshooting approach:

  • Confirm GPR65 Expression: The primary prerequisite is sufficient expression of the target receptor, GPR65.

    • Action: Validate GPR65 expression at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels in your cell line. If expression is low or absent, consider using a cell line known to endogenously express GPR65 (e.g., THP-1, U937 monocytic cell lines) as a positive control, or utilize a GPR65-overexpressing stable cell line.[1][2]

  • Optimize Assay Conditions:

    • pH of the medium: GPR65 is a proton-sensing receptor, and its activity is enhanced in acidic conditions (pH < 7.2).[3][4][5] this compound is a positive allosteric modulator that potentiates this effect.

      • Action: Perform experiments in media buffered to a slightly acidic pH (e.g., 6.8) to ensure optimal GPR65 activation. Always include a vehicle control at the same pH.

    • This compound Concentration: The effective concentration of this compound can be cell-type dependent.

      • Action: Perform a dose-response experiment with a wide concentration range of this compound (e.g., 10 nM to 100 µM) to determine the optimal concentration for your cell line.[6]

    • Incubation Time: The kinetics of cAMP production can vary.

      • Action: Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the optimal incubation time for maximal cAMP accumulation.

  • Cell Health and Density: Unhealthy or overly confluent cells may exhibit compromised signaling responses.

    • Action: Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel.

  • Assay Reagent Integrity: Ensure the cAMP assay kit is within its expiration date and has been stored correctly.

Q2: We see a robust cAMP response with this compound, but there is no change in the expression of downstream pro-inflammatory cytokines (e.g., IL-1β, TNF-α). Why might this be the case?

A2: This suggests a disconnect between proximal Gαs signaling and the downstream cellular response. Here are some potential explanations and troubleshooting strategies:

  • Cell-Specific Signaling Pathways: The coupling of GPR65 to downstream pathways can be cell-type specific. While GPR65 is known to signal through Gαs (leading to cAMP production), it can also couple to Gαq/11 and Gα12/13, which regulate other pathways like RhoA activation and actin remodeling.[3][7] It's possible that in your cell line, the predominant GPR65 signaling pathway does not strongly influence the expression of the cytokines you are measuring.

    • Action: Investigate other GPR65-mediated signaling events, such as RhoA activation or changes in cell morphology (stress fiber formation), to get a more complete picture of this compound's activity in your cell line.

  • Stimulation Context: The effect of this compound on cytokine expression is often observed in the context of an inflammatory challenge.

    • Action: Co-treat your cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) and this compound. This compound is expected to decrease the expression of pro-inflammatory cytokines induced by the inflammatory agent.[6]

  • Transcriptional vs. Post-Translational Regulation: Cytokine production is a multi-step process. This compound's effect might be at a level other than transcription.

    • Action: In addition to measuring mRNA levels (RT-qPCR), assess secreted cytokine protein levels using an ELISA or a multiplex bead-based assay.

  • Kinetics of Cytokine Response: The timing of cytokine expression and secretion can vary.

    • Action: Perform a time-course experiment, measuring cytokine levels at different time points after treatment with this compound and an inflammatory stimulus.

Q3: What is a suitable starting concentration range for this compound in our experiments?

A3: Based on published data, a good starting point for a dose-response curve would be from 10 nM to 100 µM. The EC50 of this compound for cAMP production has been reported to be in the low micromolar range (e.g., 3.8 µM for wild-type GPR65 and 6.9 µM for the I231L variant).[6] However, maximal activity has been observed at concentrations as low as 1.56 µM in some cell lines.[6]

Parameter Reported Value Cell Context
EC50 (cAMP production) 3.8 µMWild-type GPR65
EC50 (cAMP production) 6.9 µMGPR65 I231L variant
Concentration for high activity 1.56 µMhGPR65 and mGPR65 expressing cells
Concentration for TNF secretion inhibition 5 µM, 20 µMLPS-stimulated monocyte-derived dendritic cells

Table 1: Reported effective concentrations of this compound.

Detailed Experimental Protocols

Protocol 1: Validation of GPR65 Expression in a New Cell Line

1.1. RNA Isolation and RT-qPCR for GPR65 mRNA Expression

  • Culture your cell line of interest to ~80% confluency.

  • Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using GPR65-specific primers and a suitable reference gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative expression of GPR65.

1.2. Western Blot for GPR65 Protein Expression

  • Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against GPR65 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: cAMP Accumulation Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Wash the cells with a suitable assay buffer. For GPR65 assays, it is recommended to use a buffer with a slightly acidic pH (e.g., 6.8).

  • Prepare serial dilutions of this compound in the acidic assay buffer.

  • Add the this compound dilutions to the cells and incubate for the optimized duration (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) following the manufacturer's protocol.

  • Plot the cAMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 3: Cytokine Expression Analysis by RT-qPCR
  • Seed cells in a 6-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 4-6 hours).

  • Isolate total RNA and perform RT-qPCR for your cytokines of interest (e.g., IL-1β, TNF-α, IL-6) and a reference gene as described in Protocol 1.1.

  • Analyze the data to determine the effect of this compound on cytokine mRNA expression.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gs Gαs Pathway cluster_Gq Gαq/11 Pathway cluster_G1213 Gα12/13 Pathway This compound This compound GPR65 GPR65 This compound->GPR65 Activates Protons (H+) Protons (H+) Protons (H+)->GPR65 Activates Gas Gas GPR65->Gas Gaq Gaq GPR65->Gaq Ga1213 Ga1213 GPR65->Ga1213 AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine_Modulation_Gs Decreased Pro-inflammatory Cytokine Expression CREB->Cytokine_Modulation_Gs PLC PLC Gaq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca²⁺ Release IP3_DAG->Ca2+ RhoGEF RhoGEF Ga1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Actin_Remodeling Actin Remodeling Stress Fibers RhoA->Actin_Remodeling

Caption: GPR65 Signaling Pathways Activated by this compound and Protons.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Select_Cell_Line Select New Cell Line Validate_GPR65 Validate GPR65 Expression (RT-qPCR, Western Blot) Select_Cell_Line->Validate_GPR65 Dose_Response This compound Dose-Response (cAMP Assay) Validate_GPR65->Dose_Response If GPR65 is expressed Cytokine_Assay Cytokine Expression Analysis (RT-qPCR, ELISA) Validate_GPR65->Cytokine_Assay If GPR65 is expressed EC50_Calculation Calculate EC50 Dose_Response->EC50_Calculation Cytokine_Quantification Quantify Cytokine Changes Cytokine_Assay->Cytokine_Quantification

Caption: Workflow for Validating this compound Activity in a New Cell Line.

Troubleshooting_Logic Start Start: No cAMP Response Check_GPR65 GPR65 Expressed? Start->Check_GPR65 Check_pH Acidic pH Used? Check_GPR65->Check_pH Yes End_No_GPR65 Action: Use positive control cell line or overexpress GPR65. Check_GPR65->End_No_GPR65 No Check_Concentration Dose-Response Performed? Check_pH->Check_Concentration Yes End_Optimize_pH Action: Optimize assay pH to be slightly acidic (e.g., 6.8). Check_pH->End_Optimize_pH No Check_Time Time-Course Performed? Check_Concentration->Check_Time Yes End_Optimize_Conc Action: Perform a wide dose-response curve. Check_Concentration->End_Optimize_Conc No Check_Health Cells Healthy? Check_Time->Check_Health Yes End_Optimize_Time Action: Perform a time-course experiment. Check_Time->End_Optimize_Time No End_Consult Action: Consider other signaling pathways or consult literature. Check_Health->End_Consult Yes End_Check_Cells Action: Check cell viability and passage number. Check_Health->End_Check_Cells No

Caption: Troubleshooting Logic for Lack of cAMP Response with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of BRD5075 and BTB09089 in Modulating GPR65 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of two key modulators of the G protein-coupled receptor 65 (GPR65), BRD5075 and BTB09089, reveals significant differences in their efficacy, particularly concerning the human ortholog of the receptor. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data and protocols.

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. The modulation of GPR65 activity presents a promising therapeutic avenue. This report focuses on two compounds that have emerged as modulators of this receptor: this compound, a novel positive allosteric modulator (PAM), and BTB09089, a known specific agonist.

Quantitative Efficacy on GPR65

Experimental data demonstrates that while both compounds activate GPR65, this compound exhibits significantly higher potency on the human GPR65 receptor compared to BTB09089. In contrast, BTB09089 has been shown to be more effective on the murine ortholog. This species-specific difference is a critical consideration for the translation of preclinical research to clinical applications.

CompoundMechanism of ActionTargetAssayKey ParameterValue
This compound Positive Allosteric Modulator (PAM)Wild-Type Human GPR65cAMP ProductionEC503.8 µM
BTB09089 AgonistHuman GPR65cAMP ProductionEC50Not explicitly reported in comparable studies, but qualitative data suggests lower potency than this compound on the human receptor.

Table 1: Comparative Efficacy of this compound and BTB09089 on Human GPR65.

GPR65 Signaling Pathway and Experimental Workflow

The activation of GPR65 by agonists or positive allosteric modulators initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP is a hallmark of GPR65 activation and is a commonly used readout in cellular assays to determine compound efficacy.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPR65 GPR65 Ligand->GPR65 Binds Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates ATP ATP Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates Experimental_Workflow A 1. Cell Line Preparation (e.g., HEK293 or HeLa expressing human GPR65) B 2. Cell Seeding (Plate cells in appropriate microplates) A->B C 3. Compound Treatment (Add serial dilutions of this compound or BTB09089) B->C D 4. Incubation (Allow compounds to stimulate cells) C->D E 5. Cell Lysis & cAMP Detection (e.g., HTRF, ELISA, or luminescence-based assay) D->E F 6. Data Analysis (Generate dose-response curves and calculate EC50 values) E->F

BRD5075: A Superior Alternative for GPR65 Activation in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of BRD5075 with other commercially available G protein-coupled receptor 65 (GPR65) agonists, including BTB09089 and BRD5080. The data presented herein demonstrates the superior performance of this compound, particularly in activating human GPR65, establishing it as a valuable tool for researchers in immunology, oncology, and drug development.

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G protein-coupled receptor predominantly expressed in immune cells.[1] Its role in modulating immune responses and its genetic association with inflammatory diseases like inflammatory bowel disease (IBD) have made it an attractive therapeutic target. This guide offers an objective comparison of available agonists to aid researchers in selecting the optimal tool for their GPR65-related studies.

Performance Comparison of GPR65 Agonists

This compound consistently demonstrates potent activation of both wild-type and the IBD-associated I231L variant of GPR65. While direct comparative EC50 values for all three compounds are not uniformly available in published literature, qualitative assessments from robust studies indicate that both this compound and BRD5080 exhibit significantly greater potency on human GPR65 compared to the widely used agonist, BTB09089.

CompoundTargetEC50 (µM)Cell TypeAssayReference
This compound Wild-Type hGPR653.8Not SpecifiedcAMP ProductionProbeChem
This compound hGPR65 I231L Variant6.9Not SpecifiedcAMP ProductionProbeChem
BTB09089 hGPR65 & mGPR65Not specifiedHEK293cAMP ProductionMedChemExpress
BRD5080 hGPR65 & mGPR65Not specifiedNot SpecifiedcAMP ProductionMedChemExpress

Note: While specific EC50 values for BTB09089 and BRD5080 are not detailed in readily available literature, studies consistently report their diminished effect on human GPR65 compared to this compound.

GPR65 Signaling and Agonist Mechanism of Action

GPR65 activation, triggered by a decrease in extracellular pH or by synthetic agonists, initiates a downstream signaling cascade primarily through the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB, leading to the modulation of gene expression. Notably, GPR65 signaling has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF.

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR65 GPR65 Gas Gαs GPR65->Gas Recruitment Agonist Protons (Low pH) This compound Agonist->GPR65 Activation AC Adenylyl Cyclase Gas->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression (e.g., ↓ IL-1, IL-2, TNF) CREB->Gene Modulation

GPR65 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these GPR65 agonists are provided below.

cAMP Production Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP levels following GPR65 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow start Start cell_prep Prepare GPR65-expressing cells in 384-well plate start->cell_prep agonist_add Add GPR65 agonist (this compound, BTB09089, etc.) cell_prep->agonist_add incubation1 Incubate at room temperature (e.g., 30 minutes) agonist_add->incubation1 lysis Add lysis buffer containing Eu3+-cryptate anti-cAMP Ab and d2-labeled cAMP incubation1->lysis incubation2 Incubate for 1 hour at room temperature lysis->incubation2 read Read HTRF signal (665nm / 620nm) incubation2->read analysis Calculate cAMP concentration and determine EC50 read->analysis end End analysis->end

cAMP HTRF Assay Workflow

Procedure:

  • Cell Preparation: Seed cells stably expressing GPR65 in a 384-well plate and culture overnight.

  • Agonist Addition: Aspirate the culture medium and add the GPR65 agonist (e.g., this compound) at various concentrations.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add a lysis buffer containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

  • Second Incubation: Incubate for 1 hour at room temperature to allow for competition between cellular and labeled cAMP for antibody binding.

  • Signal Reading: Measure the HTRF signal at 665 nm (d2 emission) and 620 nm (cryptate emission) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the intracellular cAMP concentration from a standard curve. Plot the concentration-response curve to determine the EC50 value of the agonist.

G Protein Recruitment Assay (NanoBiT)

This assay measures the recruitment of Gαs to the activated GPR65 receptor using the NanoBiT protein-protein interaction system.

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids encoding GPR65 fused to one NanoBiT subunit (e.g., LgBiT) and Gαs fused to the complementary subunit (e.g., SmBiT).

  • Cell Seeding: Seed the transfected cells in a white, opaque 96-well plate.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.

  • Baseline Reading: Measure the baseline luminescence.

  • Agonist Stimulation: Add the GPR65 agonist at various concentrations.

  • Kinetic Measurement: Immediately begin measuring luminescence at regular intervals to monitor the kinetics of G protein recruitment.

  • Data Analysis: Plot the change in luminescence over time and the dose-response curve at a specific time point to determine the EC50 for G protein recruitment.

Cytokine Expression Analysis in Bone Marrow-Derived Dendritic Cells (BMDCs) via RNA Sequencing

This protocol details the analysis of changes in gene expression, particularly of inflammatory cytokines and chemokines, in BMDCs following treatment with a GPR65 agonist.

RNA_Seq_Workflow start Start bmdc_diff Differentiate mouse bone marrow cells into BMDCs using GM-CSF start->bmdc_diff cell_seed Seed BMDCs in a 96-well plate bmdc_diff->cell_seed agonist_treat Treat with GPR65 agonist (this compound) at a specific pH (e.g., 7.2) for 6 hours cell_seed->agonist_treat rna_extract Lyse cells and extract total RNA agonist_treat->rna_extract lib_prep Prepare RNA-Seq libraries (e.g., using SmartSeq2 protocol) rna_extract->lib_prep sequencing Sequence libraries on a Next-Generation Sequencing platform lib_prep->sequencing data_analysis Analyze sequencing data: - Read alignment - Differential gene expression - Pathway analysis sequencing->data_analysis end End data_analysis->end

RNA Sequencing Workflow for BMDCs

Procedure:

  • BMDC Differentiation: Isolate bone marrow from mice and differentiate the cells into BMDCs by culturing for 7 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Cell Seeding and Treatment: Seed the differentiated BMDCs into 96-well plates. Treat the cells with the GPR65 agonist (e.g., 20 µM this compound) at a controlled pH for a specified duration (e.g., 6 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • Library Preparation: Prepare RNA sequencing libraries using a method such as the SmartSeq2 protocol.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the agonist-treated and control groups. Perform pathway analysis to determine the biological processes affected by GPR65 activation.

Conclusion

The available data strongly supports the use of this compound as a potent and effective positive allosteric modulator for studying GPR65 signaling. Its superior activity on human GPR65, compared to other agonists like BTB09089, makes it an invaluable tool for translational research and for investigating the role of GPR65 in human diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies and further elucidate the therapeutic potential of targeting GPR65.

References

BRD5075: A Guide to Its Specificity as a GPR65 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD5075, a potent positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65), with other available compounds. It includes supporting experimental data and detailed protocols to assist researchers in evaluating its specificity and utility in GPR65-related studies.

Introduction to this compound and GPR65

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G protein-coupled receptor predominantly expressed in immune cells.[1] Its activation by an acidic microenvironment triggers downstream signaling pathways, including the Gαs/cAMP, Gαq/11, and Gα12/13 pathways, which play crucial roles in inflammation and immune responses.[1] this compound has emerged as a valuable chemical probe for studying the function of GPR65 due to its potent activating properties.[2][3]

Comparative Analysis of GPR65 Activators

This compound's performance is best understood when compared with other known GPR65 modulators. The following table summarizes the available quantitative data for this compound and a known GPR65 agonist, BTB09089.

CompoundTypeTarget(s)Potency (EC50/IC50)Selectivity NotesReference
This compound Positive Allosteric Modulator (PAM)GPR65WT GPR65: 3.8 µM GPR65 I231L: 6.9 µMShowed no significant activity against related pH-sensing receptors GPR4 and GPR68 in a targeted screen. One analog (BRD5067) showed some cross-reactivity with GPR4.[4][3]
BTB09089 AgonistGPR65Not explicitly stated in the provided results.Reported to be specific for GPR65 and does not act on other proton-sensing GPCRs like GPR4 or OGR1.[5][5][6]

Specificity Profile of this compound

A key aspect of a chemical probe's utility is its specificity for the intended target. This compound was developed through a structure-activity relationship (SAR) study to enhance potency and selectivity for both human and mouse orthologs of GPR65.[4]

Initial selectivity screening demonstrated that this compound is highly selective for GPR65 over the closely related pH-sensing receptors GPR4 and GPR68.[4] In these studies, this compound did not induce a significant cAMP response in cells expressing GPR4 or GPR68.[4] It is important to note that comprehensive screening against a broad panel of unrelated GPCRs and other off-target proteins has not been reported in the available literature. Therefore, while this compound shows excellent selectivity within the pH-sensing GPCR subfamily, its broader off-target profile remains to be fully characterized.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the specificity and activity of this compound on GPR65.

GPR65-Mediated cAMP Accumulation Assay

This assay is a primary method to quantify the activation of GPR65, which signals through the Gαs pathway to increase intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of this compound in activating GPR65.

Materials:

  • HEK293 cells stably expressing human GPR65 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • This compound and other test compounds

  • cAMP assay kit (e.g., HTRF® cAMP Assay from Cisbio or cAMP-Glo™ Assay from Promega)

  • 384-well white microplates

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Preparation:

    • Culture HEK293-GPR65 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Protocol:

    • Dispense a small volume of the cell suspension into each well of the 384-well plate.

    • Add the serially diluted this compound to the respective wells.

    • Incubate the plate at room temperature for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Add the cAMP detection reagents as per the manufacturer's protocol.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

    • Plot the signal as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

G Protein Recruitment Assay

This assay provides direct evidence of target engagement by measuring the recruitment of G proteins to the activated GPR65 receptor.

Objective: To confirm that this compound's activity is mediated by direct interaction with GPR65, leading to G protein coupling.

Materials:

  • HEK293T cells

  • Plasmids encoding GPR65 and a G protein biosensor system (e.g., BRET-based ONE-GO biosensors)

  • Transfection reagent

  • Cell culture and assay buffers

  • This compound

  • Coelenterazine (B1669285) h (for BRET assays)

  • Luminometer/plate reader with BRET capabilities

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with plasmids for GPR65 and the G protein biosensor.

    • Culture the cells for 24-48 hours to allow for protein expression.

  • Assay Protocol:

    • Harvest the transfected cells and resuspend them in assay buffer.

    • Dispense the cell suspension into a white 96-well or 384-well plate.

    • Add this compound at the desired concentration.

    • Add the substrate (e.g., coelenterazine h).

  • Data Acquisition and Analysis:

    • Measure the luminescence signals at the appropriate wavelengths for the BRET donor and acceptor.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio upon addition of this compound indicates G protein recruitment to GPR65.

Visualizations

The following diagrams illustrate the GPR65 signaling pathway and the experimental workflow for validating this compound's specificity.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acidic pH Acidic pH GPR65 GPR65 Acidic pH->GPR65 Activates Gs Gαs GPR65->Gs Gq Gαq/11 GPR65->Gq G1213 Gα12/13 GPR65->G1213 AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC RhoA RhoA G1213->RhoA cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Remodeling ROCK->Actin This compound This compound This compound->GPR65 Potentiates

Caption: GPR65 Signaling Pathway and the Action of this compound.

BRD5075_Validation_Workflow cluster_primary_validation Primary Validation cluster_specificity_testing Specificity Testing cluster_target_engagement Target Engagement Confirmation A1 HEK293 cells expressing GPR65 A2 Treat with varying concentrations of this compound A1->A2 A3 Measure intracellular cAMP levels A2->A3 A4 Determine EC50 value A3->A4 B4 Compare response to GPR65-expressing cells B1 Cells expressing related GPCRs (e.g., GPR4, GPR68) B2 Treat with this compound B1->B2 B3 Measure cAMP response B2->B3 B3->B4 C4 Confirm direct receptor modulation C1 Cells co-expressing GPR65 and G protein biosensor C2 Treat with this compound C1->C2 C3 Measure G protein recruitment (e.g., BRET) C2->C3 C3->C4

Caption: Experimental Workflow for Validating this compound Specificity.

References

Reproducibility of BRD5075-Induced Cytokine Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported cytokine modulation effects of BRD5075, a novel positive allosteric modulator (PAM) of the G-protein coupled receptor 65 (GPR65). Due to the recent discovery of this compound, this document focuses on the initial findings and compares them with an alternative GPR65 agonist, BTB09089. The information presented is based on currently available data, and the reproducibility of this compound's effects is a critical area for future investigation.

Introduction to this compound and GPR65

This compound is a potent, specific activator and positive allosteric modulator of GPR65.[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed on immune cells.[2] Its activation has been shown to play a protective role in intestinal inflammation, making it a potential therapeutic target for inflammatory bowel disease (IBD).[2] this compound was identified as a small-molecule probe that can potentiate GPR65 activity, even for the IBD-associated risk variant I231L, to rebalance (B12800153) inflammatory responses.[1][3] The primary reported effect of this compound is the GPR65-dependent down-regulation of pro-inflammatory cytokines and chemokines.[3][4]

Comparative Analysis of Cytokine Modulation

The immunomodulatory effects of this compound were characterized in primary immune cells, specifically bone marrow-derived dendritic cells (BMDCs). The findings indicate a suppression of inflammatory pathways. In contrast, the GPR65 agonist BTB09089 has been shown to have varied effects on cytokine production depending on the cell type and stimulus.

Quantitative Data Summary

The following tables summarize the reported effects of this compound and BTB09089 on cytokine and chemokine gene expression and protein secretion.

Table 1: Effect of this compound on Gene Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)

GeneFold Change vs. DMSO Control (WT BMDCs)Fold Change vs. DMSO Control (I231L BMDCs)
Il12bDown-regulatedDown-regulated
Il1bDown-regulatedDown-regulated
TnfDown-regulatedDown-regulated
Ccl7Down-regulatedDown-regulated
Ccl2Down-regulatedDown-regulated
Ccl22Down-regulatedDown-regulated
Cxcl1Down-regulatedDown-regulated
Cxcl2Down-regulatedDown-regulated
Cxcl3Down-regulatedDown-regulated
Data extracted from Neale et al., Science Advances, 2024.[3]

Table 2: Effect of this compound on TNF-α Secretion in Monocyte-Derived Dendritic Cells (MDDCs)

Treatment ConditionEffect on TNF-α Secretion
This compound (5 µM) + LPSStrong inhibitory effect, further suppression at low pH
This compound (20 µM) + LPSStrong inhibitory effect, further suppression at low pH
Data extracted from Probechem Biochemicals product information, citing Neale et al., 2024.[1]

Table 3: Effect of BTB09089 on Cytokine Production

Cell TypeStimulusCytokineEffect of BTB09089
Splenocytesanti-CD3/anti-CD28 antibodiesIL-2Suppressed production
Peritoneal MacrophagesLipopolysaccharide (LPS)TNF-αSuppressed production
Peritoneal MacrophagesLipopolysaccharide (LPS)IL-6Suppressed production
Peritoneal MacrophagesLipopolysaccharide (LPS)IL-10Increased production
Data extracted from Miyamoto et al., European Journal of Pharmacology, 2012.[5]

Signaling Pathways and Experimental Workflows

GPR65 Signaling Pathway

Activation of GPR65 by agonists like this compound leads to the activation of the Gαs signaling pathway, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the observed down-regulation of pro-inflammatory cytokines.

GPR65_Signaling GPR65 Signaling Pathway cluster_membrane Cell Membrane GPR65 GPR65 Gas Gαs GPR65->Gas activates This compound This compound (PAM) This compound->GPR65 activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-1β, TNF, IL-12) CREB->Cytokines suppresses transcription

Caption: GPR65 activation by this compound stimulates the Gαs pathway, leading to cAMP production and subsequent suppression of pro-inflammatory gene transcription.

Experimental Workflow for Cytokine Profiling

The following diagram illustrates a typical workflow for assessing the impact of a compound like this compound on cytokine production in immune cells.

Experimental_Workflow Experimental Workflow for Cytokine Profiling cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis node1 Isolate Bone Marrow Cells node2 Differentiate into Dendritic Cells (BMDCs) node1->node2 node3 Seed BMDCs in culture plates node2->node3 node4 Treat with this compound or DMSO (Control) node3->node4 node5a RNA Extraction node4->node5a node5b Supernatant Collection node4->node5b node6a RNA Sequencing node5a->node6a node6b ELISA / Multiplex Assay node5b->node6b node7a Gene Expression Analysis node6a->node7a node7b Cytokine Quantification node6b->node7b

Caption: Workflow for evaluating this compound's effect on cytokine gene expression and protein secretion in dendritic cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summarized protocols based on the initial study of this compound.

Cell Culture and Differentiation
  • Cell Type: Bone Marrow-Derived Dendritic Cells (BMDCs).

  • Source: Bone marrow isolated from mice.

  • Differentiation: Cells are cultured for a specified number of days in media supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce differentiation into BMDCs.

Compound Treatment
  • Compound: this compound dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Control: Vehicle control (DMSO).

  • Treatment Conditions: Differentiated BMDCs are treated with this compound at various concentrations (e.g., 5 µM, 20 µM) or DMSO for a specified duration. In some experiments, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS).

RNA Sequencing Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit.

  • Library Preparation: RNA sequencing libraries are prepared from the extracted RNA.

  • Sequencing: Libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated upon this compound treatment compared to the DMSO control.

Cytokine Secretion Assay (ELISA)
  • Supernatant Collection: After treatment, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of specific cytokines (e.g., TNF-α) in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

State of Reproducibility and Future Directions

The characterization of this compound's effect on cytokine modulation is based on a single, very recent study. As such, independent replication of these findings by other laboratories has not yet been published. The reproducibility of scientific findings is a cornerstone of research, and further studies are required to validate the initial results.

Key areas for future investigation include:

  • Independent Validation: Replication of the cytokine and chemokine gene expression changes in BMDCs treated with this compound by an independent research group.

  • Dose-Response Studies: Comprehensive dose-response analyses in different immune cell types to determine the potency and efficacy of this compound.

  • In Vivo Studies: Evaluation of this compound's effect on cytokine profiles and disease severity in animal models of inflammatory diseases like IBD.

  • Head-to-Head Comparisons: Direct comparative studies of this compound with other GPR65 modulators, such as BTB09089, under identical experimental conditions.

Conclusion

This compound presents a promising new tool for modulating GPR65 activity and suppressing pro-inflammatory cytokine production. The initial data are encouraging for its potential as a therapeutic agent for inflammatory diseases. However, the scientific community awaits independent validation to firmly establish the reproducibility of these findings. Researchers interested in utilizing this compound should carefully consider the novelty of the compound and the current lack of extensive reproducibility data. The detailed protocols provided in the foundational study by Neale and colleagues offer a clear path for other researchers to begin the important work of validating and expanding upon these initial discoveries.

References

Cross-Validation of BRD5075 Effects in Different Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery for inflammatory diseases, targeting epigenetic regulators has emerged as a promising strategy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have garnered significant attention for their role in regulating the expression of key inflammatory genes. While specific data on BRD5075 is not extensively available in public literature, this guide provides a comparative overview of the effects of potent BET inhibitors, such as JQ1 and I-BET151, which are expected to have similar mechanisms of action to this compound, across various inflammatory models. This guide will objectively compare their performance with other anti-inflammatory alternatives and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of BET Inhibitors in Inflammatory Models

BET inhibitors have demonstrated broad anti-inflammatory activity by suppressing the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Their efficacy has been evaluated in a range of in vitro and in vivo models, as summarized below.

Model SystemTreatmentKey Inflammatory MarkersObserved EffectsAlternative Treatments
In Vitro
LPS-stimulated Murine MacrophagesJQ1IL-6, TNF-α, MCP-1Dose-dependent reduction in cytokine and chemokine expression.Dexamethasone, JAK inhibitors (e.g., Tofacitinib)
TNF-α-stimulated Rheumatoid Arthritis Synovial Fibroblasts (RASF)I-BET151IL-6, IL-8, MMP-1, MMP-3Significant suppression of inflammatory gene and matrix-degrading enzyme expression.[1]Anti-TNF-α biologics (e.g., Infliximab), Methotrexate
Poly(I:C)-stimulated Human Small Airway Epithelial CellsJQ1IL-6, IL-8Inhibition of TLR3-mediated inflammatory cytokine production.[2]Corticosteroids, Antiviral agents
In Vivo
Lipopolysaccharide (LPS)-induced Endotoxemia in MiceJQ1Serum IL-6, TNF-αReduced systemic cytokine storm and improved survival.Anti-TNF-α antibodies, TLR4 antagonists
Collagen-Induced Arthritis (CIA) in MiceJQ1Clinical arthritis score, paw swelling, joint inflammationAmelioration of disease severity and reduction in joint inflammation and damage.Methotrexate, Anti-TNF-α biologics, JAK inhibitors
Respiratory Syncytial Virus (RSV) Infection in MiceJQ1Lung inflammation, inflammatory cytokine levelsAttenuation of airway inflammation and cytokine production.[2]Ribavirin, Palivizumab
Poly(I:C)-induced Airway Inflammation in MiceJQ1Neutrophil influx in BAL fluid, inflammatory cytokinesReduced TLR3-dependent neutrophilia and inflammation.[2]Corticosteroids

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of BET inhibitors.

Lipopolysaccharide (LPS) Stimulation of Macrophages
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-treated with various concentrations of the BET inhibitor (e.g., JQ1) or a vehicle control for 1-2 hours.

  • Stimulation: LPS (e.g., 100 ng/mL) is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a specified period (e.g., 4-24 hours) to allow for gene expression and protein secretion.

  • Analysis:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory genes (e.g., Il6, Tnf).

    • Protein Secretion: Supernatants are collected, and the concentrations of secreted cytokines and chemokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Collagen-Induced Arthritis (CIA) in Mice
  • Induction of Arthritis:

    • Immunization: DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.

  • Treatment: Prophylactic or therapeutic treatment with the BET inhibitor (e.g., JQ1 administered intraperitoneally daily) or a vehicle control is initiated.

  • Monitoring and Assessment:

    • Clinical Scoring: The severity of arthritis in each paw is monitored and scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis).

    • Paw Thickness: Paw swelling is measured using a digital caliper.

  • Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

Visualizing Experimental and Molecular Pathways

To provide a clearer understanding of the experimental workflows and the underlying molecular mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Cell Culture Cell Culture Pre-treatment Pre-treatment with This compound/Alternative Cell Culture->Pre-treatment Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Pre-treatment->Inflammatory Stimulus Analysis_invitro Analysis (qRT-PCR, ELISA) Inflammatory Stimulus->Analysis_invitro Data Interpretation Data Interpretation Analysis_invitro->Data Interpretation Disease Induction Disease Induction (e.g., CIA, LPS) Treatment Treatment with This compound/Alternative Disease Induction->Treatment Monitoring Monitoring & Assessment (Clinical Score, Biomarkers) Treatment->Monitoring Histopathology Histopathological Analysis Monitoring->Histopathology Histopathology->Data Interpretation

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

The anti-inflammatory effects of BET inhibitors are primarily mediated through the suppression of the NF-κB signaling pathway, a central regulator of inflammation. BRD4 plays a crucial role in this pathway by binding to acetylated histones at the promoter regions of NF-κB target genes, thereby facilitating their transcription.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R / TLR IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Binds & Inhibits NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocates Gene Inflammatory Gene Loci NFkB_n->Gene Binds to Promoter BRD4 BRD4 BRD4->Gene Binds to Acetylated Histones Transcription Transcription Gene->Transcription This compound This compound (BET Inhibitor) This compound->BRD4 Inhibits

Caption: The NF-κB signaling pathway and the role of BRD4.

References

BRD5075: A Novel Approach to Inflammation Modulation Compared to Established Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule modulators of inflammation, novel mechanisms of action are continuously sought to address the complexities of inflammatory diseases. This guide provides a comparative analysis of BRD5075, a potent and specific positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), against established inflammatory modulators targeting the NLRP3 inflammasome and NF-κB signaling pathways. This comparison highlights their distinct mechanisms, quantitative performance, and the experimental protocols used for their evaluation.

Introduction to a New Class of Inflammatory Modulator: this compound

This compound represents a departure from traditional anti-inflammatory strategies. Instead of directly inhibiting pro-inflammatory enzymes or transcription factors, it acts as a positive allosteric modulator (PAM) of GPR65. GPR65 is a proton-sensing G protein-coupled receptor predominantly expressed on immune cells. In acidic environments, characteristic of inflamed tissues, GPR65 activation leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger known to have broad anti-inflammatory effects. This compound enhances the activity of GPR65, leading to a significant decrease in the expression of pro-inflammatory cytokines and chemokines.[1] This mechanism presents a targeted approach to dampen inflammation specifically within the acidic microenvironment of inflammatory foci.

Comparative Analysis: Mechanism of Action and Performance

This guide compares this compound with three well-characterized small molecule inhibitors of inflammation: MCC950, a potent and specific inhibitor of the NLRP3 inflammasome; BAY 11-7082, an inhibitor of the NF-κB pathway; and Parthenolide, a natural product that also targets the NF-κB pathway through inhibition of IκB kinase (IKK).

Quantitative Performance Data

The following table summarizes the key quantitative data for each small molecule modulator, providing a basis for comparing their potency and efficacy in relevant in vitro assays.

Small MoleculeTargetMechanism of ActionKey ParameterValueCell System/Assay
This compound GPR65Positive Allosteric ModulatorEC50 (cAMP production)3.8 µM (WT GPR65)HeLa cells expressing hGPR65
EC50 (cAMP production)6.9 µM (GPR65 I231L)HeLa cells expressing hGPR65 I231L
MCC950 NLRP3 InflammasomeInhibitorIC50 (IL-1β release)~7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)
IC50 (IL-1β release)~8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)
BAY 11-7082 IκBα Phosphorylation (IKK)InhibitorIC50 (IκBα phosphorylation)10 µMTumor cells
Parthenolide IκB Kinase (IKK)InhibitorIC50 (Growth Inhibition)8.42 ± 0.76 µMSiHa cells
IC50 (Growth Inhibition)9.54 ± 0.82 µMMCF-7 cells

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these small molecules, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their evaluation.

Signaling Pathway Diagrams

GPR65_Signaling_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR65 GPR65 Protons (H+)->GPR65 Activates AC Adenylate Cyclase GPR65->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Induces This compound This compound (PAM) This compound->GPR65 Potentiates

This compound enhances GPR65 signaling.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Output PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) NLRP3_Assembly NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3_Assembly Triggers LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates Pro_IL1B_NLRP3_Transcription pro-IL-1β & NLRP3 Transcription NFkB_Activation->Pro_IL1B_NLRP3_Transcription Induces Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3_Transcription->Pro_IL1B Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 Cleaves NLRP3 NLRP3 NLRP3->NLRP3_Assembly ASC ASC ASC->NLRP3_Assembly Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Assembly IL1B IL-1β Casp1->IL1B Cleaves Pro-IL-1β to Pyroptosis Pyroptosis Casp1->Pyroptosis Induces MCC950 MCC950 MCC950->NLRP3 Inhibits (Binds to NACHT domain) NFkB_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Ub Ubiquitination IkBa_p->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Leads to Proteasome->IkBa_NFkB Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK Inhibits (IκBα phosphorylation) Parthenolide Parthenolide Parthenolide->IKK Inhibits Experimental_Workflow cluster_assays Assays start Immune Cell Culture (e.g., BMDMs, Dendritic Cells) priming Priming (e.g., LPS) start->priming treatment Treatment with Small Molecule (this compound, MCC950, etc.) priming->treatment activation Activation (e.g., ATP, Nigericin, or Acidic pH for GPR65) treatment->activation analysis Analysis of Inflammatory Response activation->analysis elisa ELISA (Cytokine quantification, e.g., IL-1β) analysis->elisa western_blot Western Blot (e.g., Caspase-1 cleavage, p-IκBα) analysis->western_blot qpcr RT-qPCR (Gene expression analysis) analysis->qpcr cAMP_assay cAMP Assay (for GPR65 activation) analysis->cAMP_assay

References

A Head-to-Head Comparison of BRD5075 and Other GPR65 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of BRD5075, a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), against other known GPR65 PAMs. GPR65, a proton-sensing receptor primarily expressed in immune cells, is a promising therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in the selection and application of these critical research tools.

Quantitative Comparison of GPR65 PAMs

The following table summarizes the available quantitative data for this compound and other GPR65 PAMs, focusing on their potency in inducing GPR65-dependent cAMP production.

CompoundTargetAssay TypeEC50EfficacyCell LineNotes
This compound Wild-Type hGPR65cAMP Production3.8 µM[1]Potent activator[1][2]-Also demonstrates high activity for mGPR65.[1]
hGPR65 I231L VariantcAMP Production6.9 µM[1]Potent activator[1]-The I231L variant is associated with inflammatory bowel disease.[3][4]
BRD5080 hGPR65 and mGPR65cAMP ProductionNot availablePotent activator[5][6]-Exhibits robust induction of cAMP activity and G protein recruitment.[5]
ZINC13684400 hGPR65Allosteric Agonist Assay500 nM[7][8]Allosteric agonist[7][9]-
BTB09089 hGPR65cAMP ProductionNot availableDiminished effect on hGPR65[10]HEK293[11]A specific agonist of TDAG8 (GPR65).[11][12]
Psychosine GPR65cAMP ProductionNot availableCan act as an antagonist in the presence of protons.[13]-A glycosphingolipid that can also act as a receptor for GPR65.

GPR65 Signaling Pathway

GPR65 activation, potentiated by PAMs, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14] Evidence also suggests potential coupling to Gα12/13 pathways, which can influence cytoskeletal rearrangement and other cellular processes.[15]

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR65 GPR65 Gs Gαs GPR65->Gs Activates G1213 Gα12/13 GPR65->G1213 Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Protons H+ Protons->GPR65 Activates PAM GPR65 PAM (e.g., this compound) PAM->GPR65 Potentiates Gs->AC Stimulates RhoA RhoA Signaling G1213->RhoA PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates GPR65_PAM_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Compound Screening & Profiling cluster_analysis Phase 3: Data Analysis & Comparison Assay_Selection Select Assays (cAMP, β-arrestin) Cell_Line Choose Cell Line (GPR65 expressing) Assay_Selection->Cell_Line Primary_Screen Primary Screen (Single Concentration) Cell_Line->Primary_Screen Dose_Response Dose-Response (EC50/IC50 Determination) Primary_Screen->Dose_Response Selectivity Selectivity Assays (vs. other GPCRs) Dose_Response->Selectivity Data_Analysis Data Analysis (Curve Fitting) Selectivity->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison Report Generate Report Comparison->Report

References

Independent Verification of BRD5075's Effect on cAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR65 activator BRD5075 with other well-established modulators of cyclic adenosine (B11128) monophosphate (cAMP) signaling. The data presented is intended to assist researchers in evaluating the utility of this compound in their experimental systems.

Overview of this compound and cAMP Modulation

This compound has been identified as a potent activator of the G protein-coupled receptor 65 (GPR65), a receptor implicated in inflammatory diseases.[1] Activation of GPR65 by this compound leads to a downstream increase in intracellular cAMP levels.[1] This guide compares the efficacy of this compound in modulating cAMP with that of forskolin, a direct activator of adenylyl cyclase, and 8-CPT-cAMP, a cell-permeable cAMP analog. Additionally, the inhibitory effects of the protein kinase A (PKA) inhibitor, Rp-8-Br-cAMPS, are presented for context.

Quantitative Comparison of cAMP Modulators

The following table summarizes the quantitative data for this compound and alternative cAMP modulators. It is important to note that the experimental conditions, particularly the cell lines and assay formats, may vary between studies, which can influence the reported potency and efficacy values.

CompoundMechanism of ActionCell TypeAssay TypeParameterValueReference
This compound GPR65 ActivatorHeLa (expressing hGPR65)cAMP AssayEC503.8 µM (WT GPR65)Neale I, et al. 2024
HeLa (expressing hGPR65 I231L)cAMP AssayEC506.9 µMNeale I, et al. 2024
Forskolin Adenylyl Cyclase ActivatorVariousAdenylyl Cyclase ActivityIC5041 nMCommercial Datasheet
VariouscAMP AccumulationEC500.5 µMCommercial Datasheet
U937 cellsCell DifferentiationEC5030 µMEur J Pharmacol. 1998
8-CPT-cAMP PKA Activator (cAMP analog)HeLaCell Migration-50 µM (effective conc.)Int J Mol Sci. 2017
Rp-8-Br-cAMPS PKA InhibitorINS-1 derived cellsInsulin Secretion Inhibition-50-100 µM (effective conc.)MedChemExpress

Experimental Protocols

General Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is a representative example for measuring intracellular cAMP levels and is based on competitive immunoassay principles. The specific protocol for this compound determination by Neale et al. (2024) may have variations.

Objective: To quantify the concentration of cAMP in cell lysates following treatment with a test compound.

Materials:

  • Cells expressing the target receptor (e.g., HeLa cells expressing GPR65)

  • Test compounds (this compound, Forskolin, 8-CPT-cAMP, Rp-8-Br-cAMPS)

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Cell Treatment: Remove the culture medium and treat the cells with the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin). Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate conjugates to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and determine the cAMP concentration based on a standard curve. Plot the concentration-response curves and calculate EC50 or IC50 values using appropriate software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways, a typical experimental workflow for comparing cAMP modulators, and the logical relationship between their mechanisms of action.

GPR65_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 Gs Gαs GPR65->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: GPR65 signaling pathway activated by this compound.

cAMP_Modulators_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa with GPR65) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Compound Dilutions (this compound, Forskolin, etc.) Compound_Prep->Treatment Lysis Cell Lysis & HTRF Reagent Addition Treatment->Lysis Incubation Incubation Lysis->Incubation Measurement HTRF Reading Incubation->Measurement Data_Processing Calculate Signal Ratios Measurement->Data_Processing Curve_Fitting Generate Dose-Response Curves Data_Processing->Curve_Fitting EC50_IC50 Determine EC50/IC50 Values Curve_Fitting->EC50_IC50 Comparison Compare Potency & Efficacy EC50_IC50->Comparison

Caption: Experimental workflow for comparing cAMP modulators.

Mechanism_Comparison cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors This compound This compound (Receptor Level) AC Adenylyl Cyclase This compound->AC Activates via GPR65/Gαs Forskolin Forskolin (Enzyme Level) Forskolin->AC Directly Activates cAMP_analog 8-CPT-cAMP (Second Messenger Mimic) PKA PKA cAMP_analog->PKA Directly Activates PKA_inhibitor Rp-8-Br-cAMPS (Kinase Level) PKA_inhibitor->PKA Inhibits cAMP cAMP AC->cAMP cAMP->PKA

Caption: Logical relationship of cAMP modulator mechanisms.

References

Evaluating the Translational Relevance of BRD5075: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR65 activator, BRD5075, with alternative therapeutic strategies for inflammatory and autoimmune diseases. Supported by experimental data, this document aims to inform the evaluation of this compound's translational potential.

This compound is a potent, small-molecule activator of the G protein-coupled receptor 65 (GPR65), a pH-sensing receptor primarily expressed on immune cells.[1] Activation of GPR65 leads to the production of cyclic AMP (cAMP), which in turn modulates the expression of pro-inflammatory cytokines.[1] This mechanism has positioned GPR65 as a promising therapeutic target for inflammatory conditions such as Inflammatory Bowel Disease (IBD) and Multiple Sclerosis (MS), where tissue acidification contributes to the inflammatory microenvironment.[1][2] This guide compares the preclinical data of this compound and its analogs with established therapies for IBD and MS, namely anti-tumor necrosis factor (TNF) agents and Bruton's tyrosine kinase (BTK) inhibitors.

Performance Comparison of this compound and Analogs

The development of this compound stemmed from a screening effort that identified the initial hit, BRD2813. Subsequent structure-activity relationship (SAR) studies led to the more potent and soluble compounds, this compound and BRD5080.[1] The following tables summarize the available quantitative data for these compounds.

Table 1: In Vitro Potency and Physicochemical Properties of GPR65 Activators

CompoundTargetAssayEC50 (µM)Solubility (µM)Lipophilicity (logD)
BRD2813Human GPR65cAMP Production~10< 0.02> 4.5
This compoundHuman GPR65cAMP Production0.251163.57
BRD5080Human GPR65cAMP Production0.1513.63.62

Data sourced from Neale et al., 2024.[1]

Table 2: Effect of this compound on Cytokine and Chemokine Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)

GeneTreatment (pH 7.2)Fold Change vs. DMSOGPR65-dependent
TnfThis compound + ZymosanDown-regulatedYes
Il12bThis compound + ZymosanDown-regulatedYes
Il23aThis compound + ZymosanDown-regulatedYes
Ccl3This compound + ZymosanDown-regulatedYes
Ccl4This compound + ZymosanDown-regulatedYes
Cxcl2This compound + ZymosanDown-regulatedYes

Data summarized from Neale et al., 2024.[1] Zymosan was used to induce an inflammatory response.

Comparison with Standard-of-Care Therapies

A direct experimental comparison between this compound and current standard-of-care treatments in the same models is not yet available in the public domain. The following sections provide an overview of the established alternatives for IBD and MS to contextualize the potential of GPR65 activation as a therapeutic strategy.

Anti-TNF Agents in Inflammatory Bowel Disease

Anti-TNF monoclonal antibodies, such as infliximab (B1170848) and adalimumab, are mainstays in the treatment of moderate-to-severe IBD.[3][4] They function by neutralizing the pro-inflammatory cytokine TNF-α, thereby reducing inflammation in the gut.[4] While effective in a significant portion of patients, a substantial number either do not respond to initial therapy or lose response over time.[3]

Mechanism of Action:

  • Binds to and neutralizes both soluble and transmembrane TNF-α.

  • Induces apoptosis of TNF-α-expressing activated T-cells.

  • Reduces the infiltration of inflammatory cells into the gut mucosa.

BTK Inhibitors in Multiple Sclerosis

Bruton's tyrosine kinase inhibitors are an emerging class of oral therapeutics for MS.[5][6] BTK is a key enzyme in B-cell and myeloid cell signaling pathways, and its inhibition can modulate the activation of these cells, which are implicated in the pathogenesis of MS.[5][6][7] Several BTK inhibitors, such as evobrutinib (B607390) and tolebrutinib, are in late-stage clinical development.[7]

Mechanism of Action:

  • Covalently bind to and inhibit the activity of Bruton's tyrosine kinase.

  • Modulate B-cell activation, proliferation, and differentiation.[6]

  • Inhibit the activation of myeloid cells, including microglia in the central nervous system.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

GPR65_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR65 GPR65 This compound->GPR65 activates AC Adenylate Cyclase GPR65->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Decreased Pro-inflammatory Cytokine Gene Expression (e.g., TNF, IL-12) CREB->Gene_Expression regulates

Caption: GPR65 signaling pathway activated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays Cells Immune Cells (e.g., BMDCs) Stimulation Inflammatory Stimulus (e.g., Zymosan) Cells->Stimulation Treatment This compound or Alternative Compound Cells->Treatment cAMP_Assay cAMP Production Assay Stimulation->cAMP_Assay assess GPR65 activation Cytokine_Assay Cytokine/Chemokine Expression Analysis (e.g., qPCR, ELISA) Stimulation->Cytokine_Assay measure inflammatory response Treatment->cAMP_Assay Treatment->Cytokine_Assay

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

GPR65-Dependent cAMP Production Assay

This protocol is adapted from methods described for GPCR activation assays.[1]

  • Cell Culture: HEK293 cells stably expressing human GPR65 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

  • Compound Preparation: A serial dilution of this compound or comparator compounds is prepared in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Assay: The culture medium is replaced with assay buffer containing the test compounds and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Plates are incubated at 37°C for 30 minutes.

  • Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytokine and Chemokine Expression Analysis in BMDCs

This protocol is based on the methodology for assessing inflammatory responses in dendritic cells.[1]

  • BMDC Generation: Bone marrow is harvested from mice and cultured for 7-10 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL) to differentiate into bone marrow-derived dendritic cells (BMDCs).

  • Cell Treatment: BMDCs are pre-treated with this compound or a vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with an inflammatory agent such as Zymosan (10 µg/mL) for a specified time (e.g., 4 hours for gene expression analysis or 24 hours for protein analysis).

  • RNA Isolation and qPCR: For gene expression analysis, total RNA is isolated from the cells, reverse transcribed to cDNA, and quantitative PCR (qPCR) is performed using primers specific for target genes (e.g., Tnf, Il12b, Il23a). Gene expression is normalized to a housekeeping gene (e.g., Actb).

  • ELISA: For protein analysis, cell culture supernatants are collected, and the concentration of secreted cytokines and chemokines is measured using specific ELISA kits.

  • Data Analysis: Fold changes in gene expression or protein concentration relative to the vehicle-treated control are calculated.

Conclusion

This compound represents a promising preclinical candidate for the treatment of inflammatory and autoimmune diseases through the novel mechanism of GPR65 activation. Its ability to modulate pro-inflammatory cytokine production in immune cells provides a strong rationale for its further investigation. While direct comparative data with established therapies like anti-TNF agents and BTK inhibitors are needed to fully assess its translational potential, the distinct mechanism of action of this compound suggests it could offer a valuable alternative or complementary therapeutic strategy, particularly in patient populations who are refractory to current treatments. The provided data and protocols offer a foundation for researchers to design and execute further studies to rigorously evaluate the therapeutic promise of this compound.

References

Safety Operating Guide

Navigating the Disposal of BRD5075: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel GPR65 activator BRD5075, adherence to proper disposal protocols is a critical component of laboratory safety and environmental stewardship. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide provides a comprehensive framework based on standard best practices for the handling and disposal of research chemicals with unknown toxicological profiles. The following procedures advocate for treating this compound as a hazardous substance to ensure the highest level of safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always handle this compound within a certified chemical fume hood to prevent inhalation of the solid powder or aerosols from solutions.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Summary of Chemical and Storage Data

A clear understanding of the compound's properties is fundamental to its safe management. The table below summarizes the available quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₃H₂₃N₅O₃[1]
Molecular Weight 417.47 g/mol [1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage (Solid Powder) -20°C (12 Months), 4°C (6 Months)[1]
Storage (In Solvent) -80°C (6 Months), -20°C (6 Months)[1][2]

Step-by-Step Disposal Procedures

The following protocols are designed to provide clear, actionable steps for the disposal of this compound in various forms.

Protocol 1: Unused or Expired this compound (Solid)
  • Containment: Keep the solid this compound in its original, clearly labeled vial. If the original container is compromised, transfer the material to a new, compatible, and sealable container suitable for solid chemical waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.

Protocol 2: this compound Solutions (e.g., in DMSO)
  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and sealable container, preferably made of a material compatible with the solvent (e.g., a designated plastic or glass waste bottle).

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents by their full name (e.g., "this compound," "Dimethyl Sulfoxide").

  • Storage: Keep the liquid waste container tightly closed when not in use. Store it in a designated hazardous waste area within secondary containment to prevent spills.

  • Disposal: Once the container is full or reaches its designated storage time limit, schedule a pickup with your EHS office.

Protocol 3: Contaminated Labware and PPE
  • Segregation: All disposable items that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) must be treated as contaminated solid waste.

  • Collection: Place these items in a dedicated, clearly marked hazardous waste bag or container that is separate from regular laboratory trash.

  • Labeling: Label the container as "Hazardous Waste" and list the contaminant as "this compound."

  • Storage and Disposal: Keep the container sealed when not in use. Store it in the designated waste area and arrange for EHS pickup when full.

Protocol 4: Empty this compound Vials
  • Decontamination: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, as described in Protocol 2.

  • Final Disposal: After triple-rinsing and allowing the container to dry in a fume hood, deface or remove the original label. The clean, empty container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound, from initial handling to final collection by EHS.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_storage Storage & Pickup PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood SolidWaste Unused/Expired Solid this compound LiquidWaste This compound Solutions ContaminatedWaste Contaminated Labware/PPE ContainSolid Package in a sealed, labeled container SolidWaste->ContainSolid ContainLiquid Collect in a leak-proof, labeled waste bottle LiquidWaste->ContainLiquid ContainContaminated Collect in a dedicated, labeled waste bag/bin ContaminatedWaste->ContainContaminated StoreWaste Store in Designated Hazardous Waste Area (Secondary Containment) ContainSolid->StoreWaste ContainLiquid->StoreWaste ContainContaminated->StoreWaste EHS Schedule Pickup with Environmental Health & Safety (EHS) StoreWaste->EHS

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling BRD5075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

All personnel handling BRD5075 must use the following personal protective equipment to minimize exposure.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves should be worn at all times. For prolonged handling or in case of a spill, double-gloving is recommended.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing.
Respiratory Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically supplied as a solid. Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Solution Preparation
  • This compound is soluble in DMSO at a concentration of 10 mM.[1]

  • For in vivo studies, specific solvent protocols are available. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[2]

  • Always prepare solutions in a chemical fume hood to avoid inhalation of airborne particles.

Experimental Workflow

The following diagram outlines the standard workflow for handling a novel research compound like this compound in the laboratory.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Prepare this compound Solution B->C D Conduct Experiment C->D E Collect Waste D->E F Label as Hazardous Waste E->F G Store in Designated Area F->G H Contact EHS for Pickup G->H

General workflow for handling this compound.

Disposal Plan

As this compound lacks specific disposal guidelines, it must be treated as hazardous waste. Follow these steps for proper disposal:

  • Waste Collection :

    • Collect all solid waste and solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all components and their approximate concentrations.

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all available information about this compound, including its chemical name and any known properties. Never dispose of this compound down the drain or in regular trash.

References

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